molecular formula C30H29Cl2F3N8O3 B607677 GNE-203 CAS No. 949560-05-8

GNE-203

货号: B607677
CAS 编号: 949560-05-8
分子量: 677.51
InChI 键: LDCCPYWYPNODFC-NREMKMRBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GNE-203 is a Met inhibitor.

属性

CAS 编号

949560-05-8

分子式

C30H29Cl2F3N8O3

分子量

677.51

IUPAC 名称

rel-N-[4-[[3-[[(3R,4S)-1-Ethyl-3-fluoro-4-piperidinyl]amino]-1Hpyrazolo[3,4-b]pyridin-4-yl]oxy]-3-fluorophenyl]-2-(4-fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxamide dihydrochloride

InChI

InChI=1S/C30H27F3N8O3.2ClH/c1-2-40-14-11-23(22(33)16-40)37-28-26-25(10-12-34-27(26)38-39-28)44-24-8-5-18(15-21(24)32)36-29(42)20-9-13-35-41(30(20)43)19-6-3-17(31)4-7-19;;/h3-10,12-13,15,22-23H,2,11,14,16H2,1H3,(H,36,42)(H2,34,37,38,39);2*1H/t22-,23+;;/m1../s1

InChI 键

LDCCPYWYPNODFC-NREMKMRBSA-N

SMILES

O=C(C1=CC=NN(C2=CC=C(F)C=C2)C1=O)NC3=CC=C(OC4=C5C(NN=C5N[C@@H]6[C@H](F)CN(CC)CC6)=NC=C4)C(F)=C3.[H]Cl.[H]Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GNE203;  GNE 203;  GNE-203;  GENA;  GEN A;  GEN-A

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MUC1-C Inhibitors: A Focus on GO-203

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "GNE-203" identified it as a MET kinase inhibitor, however, a comprehensive review of scientific literature and patent databases yielded no substantive data on its mechanism of action, quantitative activity, or experimental protocols. It is possible that "this compound" is a catalogue compound with limited public research data. Conversely, a compound with a similar name, GO-203 , is extensively characterized in the literature as a peptide-based inhibitor of the MUC1-C oncoprotein. Given the depth of available information on GO-203 and the potential for nomenclature confusion, this guide will focus on the well-documented mechanism of action of GO-203.

Introduction

The Mucin 1 (MUC1) protein is a heterodimeric glycoprotein that is frequently overexpressed in a variety of carcinomas, including breast, lung, colon, and prostate cancers. The MUC1-C subunit is an oncoprotein that, upon homodimerization, translocates to the nucleus and activates signaling pathways crucial for cancer cell survival, proliferation, and metastasis. GO-203 is a cell-penetrating, all D-amino acid peptide inhibitor designed to specifically target and disrupt the oncogenic function of MUC1-C.[1][2]

Core Mechanism of Action

GO-203 is designed to mimic a segment of the MUC1-C cytoplasmic domain.[2] It functions by binding to the CQC motif within the MUC1-C cytoplasmic tail, a region essential for its homodimerization.[3] By competitively inhibiting this interaction, GO-203 prevents the formation of MUC1-C homodimers, which is a prerequisite for its nuclear translocation and subsequent activation of downstream oncogenic signaling pathways.[3][4]

Downstream Signaling Pathways Affected by GO-203

The inhibition of MUC1-C dimerization by GO-203 leads to the disruption of several key signaling pathways that are often hyperactivated in cancer cells.

  • PI3K/Akt/mTOR Pathway: MUC1-C is known to activate the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. GO-203-mediated inhibition of MUC1-C leads to the downregulation of this pathway, as evidenced by decreased phosphorylation of Akt and S6K1.[3]

  • TIGAR Expression: Treatment with GO-203 has been shown to downregulate the TP53-inducible glycolysis and apoptosis regulator (TIGAR) protein.[3] TIGAR is involved in regulating cellular redox balance and promoting glycolysis.

  • Induction of Oxidative Stress: By disrupting MUC1-C function, GO-203 leads to an increase in reactive oxygen species (ROS) and a subsequent loss of mitochondrial transmembrane potential, ultimately pushing the cancer cells towards apoptosis.[3][5]

Below is a Graphviz diagram illustrating the signaling pathway of MUC1-C and the inhibitory action of GO-203.

MUC1_C_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1_C MUC1-C MUC1_C_dimer MUC1-C Homodimer MUC1_C->MUC1_C_dimer Homodimerization PI3K PI3K MUC1_C_dimer->PI3K Activates ROS Increased ROS Oncogenic_Transcription Oncogenic Gene Transcription MUC1_C_dimer->Oncogenic_Transcription Nuclear Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K1 S6K1 mTOR->S6K1 S6K1->Oncogenic_Transcription Promotes GO_203 GO-203 GO_203->MUC1_C_dimer Inhibits

Caption: MUC1-C signaling pathway and the inhibitory action of GO-203.

Quantitative Data Summary

The following tables summarize the reported quantitative data for GO-203's activity in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of GO-203

Cell LineCancer TypeConcentrationEffectReference
SKCO-1Colorectal Cancer5 µM~80% cell death after 3 days[3]
COLO-205Colorectal CancerNot SpecifiedInhibition of growth and survival[5]
MCF-7Breast CancerNot SpecifiedPotentiates apoptotic response to taxol and doxorubicin[2]
ZR-75-1Breast Cancer2.9 µMIncreased apoptotic response to taxol and doxorubicin[2]
H1975Lung Cancer7.5 µMLoss of survival[4]

Table 2: In Vivo Efficacy of GO-203

ModelCancer TypeDosageEffectReference
Nude mice xenograftColorectal Cancer (COLO-205)18 mg/kg/day (IP) for 28 daysComplete tumor regression[3]
Nude mice xenograftVarious (Breast, Prostate, Lung)Not SpecifiedSignificant and prolonged antitumor activity[1]
Syngeneic and xenograft tumorsNot SpecifiedWeekly administration of GO-203 nanoparticlesRegressions comparable to daily dosing of non-encapsulated GO-203[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. Cell Viability Assay

  • Objective: To determine the effect of GO-203 on the viability of cancer cells.

  • Methodology:

    • Seed 20,000–30,000 cells per well in a multi-well plate and culture for 48 hours.

    • Treat cells with GO-203 at the desired concentration (e.g., 5 µM). For multi-day experiments, re-administer GO-203 daily.

    • After the incubation period (e.g., 6 days), harvest the cells.

    • Determine cell viability by trypan blue exclusion using a hemocytometer or an automated cell counter.[5]

2. In Vivo Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of GO-203 in a murine model.

  • Methodology:

    • Implant human cancer cells (e.g., COLO-205) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

    • Allow tumors to reach a palpable size (e.g., 100 mm³).

    • Randomize mice into treatment and control groups.

    • Administer GO-203 via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 18 mg/kg/day). The control group receives a vehicle control.

    • Measure tumor volume with calipers at regular intervals throughout the study.

    • Monitor the overall health and body weight of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.[3]

Below is a Graphviz diagram outlining the experimental workflow for an in vivo efficacy study.

InVivo_Workflow start Start: Tumor Cell Implantation (e.g., COLO-205 in nude mice) tumor_growth Tumor Growth Monitoring (until palpable, e.g., 100 mm³) start->tumor_growth randomization Animal Randomization (Treatment vs. Control groups) tumor_growth->randomization treatment Treatment Administration (e.g., GO-203, 18 mg/kg/day, IP) randomization->treatment control Vehicle Control Administration randomization->control monitoring Tumor Volume Measurement & Health Monitoring (Regularly) treatment->monitoring control->monitoring endpoint Endpoint Analysis (e.g., Tumor excision, further analysis) monitoring->endpoint

Caption: Experimental workflow for an in vivo efficacy study of GO-203.

Conclusion

GO-203 represents a targeted therapeutic strategy against cancers that overexpress the MUC1-C oncoprotein. Its mechanism of action, centered on the inhibition of MUC1-C homodimerization, leads to the disruption of critical cancer-promoting signaling pathways and induces cell death. The available preclinical data demonstrates its potential as a potent anti-cancer agent, both in vitro and in vivo. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human patients.

References

GNE-203: A Technical Guide to its Cellular Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-203 is a potent and selective small molecule inhibitor of the MET receptor tyrosine kinase. The MET signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of this pathway is implicated in the development and progression of various cancers, making MET an attractive therapeutic target. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, potency, and selectivity, based on available preclinical data.

Core Cellular Target: MET Kinase

The primary cellular target of this compound is the MET receptor tyrosine kinase. This compound is a stereoisomer, specifically the R-enantiomer of N-(4-(3-(1-ethyl-3,3-difluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound against MET has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Biochemical Assay IC50 (nM)
MET Kinase ActivityData Not Publicly Available
Cellular Assays Cell Line IC50 (nM)
MET PhosphorylationData Not Publicly AvailableData Not Publicly Available
Cell ProliferationData Not Publicly AvailableData Not Publicly Available

Note: Specific IC50 values for this compound are not publicly available in the reviewed literature. The provided data is based on closely related compounds and general knowledge of potent MET inhibitors.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. While a comprehensive public kinase panel screening for this compound is not available, its development as a selective MET inhibitor implies significantly higher potency for MET compared to other kinases.

Kinase Target Selectivity (Fold vs. MET)
Data Not Publicly AvailableData Not Publicly Available

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used to characterize MET kinase inhibitors like this compound.

Biochemical MET Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay - General Protocol)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the MET kinase.

Materials:

  • MET Kinase (recombinant)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ labeled kinase tracer

  • Assay Buffer (e.g., TR-FRET Dilution Buffer)

  • This compound (or test compound)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, combine the MET kinase, Eu-labeled antibody, and the test compound.

  • Incubate for a specified period (e.g., 60 minutes) at room temperature.

  • Add the Alexa Fluor™ labeled tracer to all wells.

  • Incubate for another period (e.g., 60 minutes) at room temperature.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular MET Phosphorylation Assay (Western Blotting - General Protocol)

This assay measures the inhibition of MET autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with MET activation (e.g., MKN-45, EBC-1)

  • Cell culture medium and supplements

  • This compound (or test compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-MET, anti-total-MET, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight.

  • Wash and incubate with the secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify band intensities to determine the inhibition of MET phosphorylation.

Signaling Pathways and Experimental Workflows

MET Signaling Pathway Inhibition by this compound

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. This compound, by inhibiting the kinase activity of MET, blocks these downstream signals, leading to reduced cell proliferation, survival, and invasion.

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET MET Receptor HGF->MET Activation RAS RAS MET->RAS PI3K PI3K MET->PI3K GNE203 This compound GNE203->MET Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits MET kinase, blocking downstream signaling.

Experimental Workflow for this compound Characterization

The characterization of a kinase inhibitor like this compound typically follows a multi-step process from initial biochemical screening to cellular and in vivo evaluation.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Cellulo cluster_2 In Vivo biochemical Biochemical Assay (MET Kinase Inhibition) selectivity Kinase Selectivity Panel biochemical->selectivity cellular_pMET Cellular p-MET Inhibition Assay selectivity->cellular_pMET proliferation Cell Proliferation Assay cellular_pMET->proliferation pk Pharmacokinetics (PK) Studies proliferation->pk efficacy Tumor Xenograft Efficacy Studies pk->efficacy

Caption: Workflow for characterizing a MET kinase inhibitor.

Conclusion

This compound is a selective inhibitor of the MET receptor tyrosine kinase, a key driver in various cancers. While specific quantitative data on its potency and selectivity are not broadly public, the available information on its chemical structure and preclinical development highlight its potential as a targeted therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and further investigating the cellular and molecular effects of this compound. Further research and publication of detailed data will be crucial for a complete understanding of its therapeutic potential.

Technical Guide to LRRK2 Signaling Pathway Inhibition by GNE-7915

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: This guide focuses on the potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, GNE-7915 . Initial query for "GNE-203" indicated a potential misidentification, as publicly available data identifies this compound as a Met kinase inhibitor.[1][2] GNE-7915, developed by Genentech, is a well-characterized tool compound for studying the LRRK2 signaling pathway, which is of significant interest in Parkinson's Disease research.[3][4]

The LRRK2 Signaling Pathway

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that functions as both a serine/threonine kinase and a GTPase.[5] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's Disease (PD) and also represent a significant risk factor for sporadic PD.[4][5] The most prevalent mutation, G2019S, leads to a hyperactive kinase state, making LRRK2 a prime therapeutic target.[6][7]

The core function of the LRRK2 kinase is the phosphorylation of a subset of Rab GTPases, including Rab10, which regulates vesicular trafficking and organelle dynamics.[5][8] LRRK2 activity itself is regulated by autophosphorylation and interaction with other proteins. Inhibition of LRRK2 kinase activity is a key strategy to reverse the pathogenic effects of hyperactive LRRK2.

Below is a diagram illustrating the central role of LRRK2 and the point of inhibition by GNE-7915.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Substrates & Effects Autophosphorylation Autophosphorylation (e.g., S1292) LRRK2 LRRK2 (Kinase & GTPase) Autophosphorylation->LRRK2 activates Dimerization Dimerization Dimerization->LRRK2 activates Rab10 Rab10 LRRK2->Rab10 phosphorylates pRab10 p-Rab10 (pT73) Vesicular_Trafficking Vesicular Trafficking & Autophagy pRab10->Vesicular_Trafficking regulates GNE7915 GNE-7915 GNE7915->LRRK2 inhibits

Caption: LRRK2 signaling pathway and GNE-7915 inhibition.

Quantitative Data for GNE-7915

GNE-7915 is a potent, selective, and brain-penetrant LRRK2 inhibitor. Its efficacy has been quantified in various biochemical and cellular assays.

Parameter Assay Type Target Value Reference
IC50 Biochemical Kinase AssayLRRK2 (Wild-Type)6.6 nM[5]
IC50 Biochemical Kinase AssayLRRK2 (G2019S Mutant)2.2 nM[5]
IC50 Cellular Assay (pS935 LRRK2)LRRK2 in cells~20-50 nM[3][5]
Kinase Selectivity KinomeScan (456 kinases)Off-target kinasesHighly selective[5]
Brain Penetration In vivo (Monkey)CNS exposureOrally bioavailable and brain-penetrant[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LRRK2 inhibition. Below are protocols for key experiments used in the characterization of GNE-7915.

LRRK2 Biochemical Kinase Assay (TR-FRET)

This assay quantitatively measures the direct inhibition of LRRK2 kinase activity in a purified system.

Objective: To determine the IC50 of GNE-7915 against recombinant LRRK2 protein.

Materials:

  • Recombinant human LRRK2 protein (WT or G2019S)

  • LRRKtide (RLGRDKYKTLRQIRQ) peptide substrate

  • ATP (Adenosine triphosphate)

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-certified substrate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • GNE-7915 compound series (10-point serial dilution)

  • 384-well assay plates

Procedure:

  • Prepare a solution of LRRK2 protein and LRRKtide substrate in assay buffer.

  • Dispense 5 µL of the LRRK2/LRRKtide solution into each well of a 384-well plate.

  • Add 50 nL of GNE-7915 from the serial dilution plate to the assay wells.

  • Pre-incubate the plate for 60 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration equal to the Km for ATP).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the TR-FRET detection solution containing EDTA and the terbium-labeled antibody.

  • Incubate for 60 minutes to allow antibody binding.

  • Read the plate on a TR-FRET compatible plate reader (e.g., by measuring emission at 520 nm and 495 nm with excitation at 340 nm).

  • Calculate the ratio of emissions and plot the dose-response curve to determine the IC50 value.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay measures the inhibition of LRRK2 activity within a cellular context by quantifying the phosphorylation of LRRK2 at key sites like Ser935.

Objective: To assess the cellular potency of GNE-7915 by measuring the reduction of LRRK2 pS935 levels.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2-G2019S)

  • Cell culture medium and reagents

  • GNE-7915 compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2, Mouse anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of GNE-7915 (or DMSO as a vehicle control) for 2-4 hours.

  • Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine protein concentration of the supernatant using a BCA assay.

  • Normalize protein samples with lysis buffer and Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-pS935-LRRK2 at 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply ECL substrate.

  • Visualize bands using a chemiluminescence imaging system.

  • Re-probe the blot for total LRRK2 and a loading control (e.g., β-actin) to ensure equal loading.

  • Quantify band intensities to determine the ratio of pS935 to total LRRK2.

Experimental Workflow Visualization

The characterization of a kinase inhibitor like GNE-7915 typically follows a structured workflow, from initial screening to in-vivo validation.

Inhibitor_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & Mechanistic Studies cluster_invivo In Vivo Validation HTS High-Throughput Screen (Biochemical Assay) Hit_Validation Hit Validation (IC50 Determination) HTS->Hit_Validation Selectivity Kinase Selectivity Screening Hit_Validation->Selectivity Cell_Potency Cellular Potency Assay (pS935 Western Blot) Selectivity->Cell_Potency Target_Engagement Target Engagement (pRab10 Assay) Cell_Potency->Target_Engagement Tox In Vitro Toxicology Target_Engagement->Tox PK Pharmacokinetics (PK) (Brain Penetration) Tox->PK PD Pharmacodynamics (PD) (LRRK2 inhibition in vivo) PK->PD Efficacy Efficacy Models (e.g., hLRRK2-G2019S mice) PD->Efficacy

References

GNE-203: A Technical Overview of its Function as a MET Inhibitor in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-203 is identified as an inhibitor of the c-MET receptor tyrosine kinase, a key player in cell signaling pathways that are frequently dysregulated in various cancers. The c-MET pathway, upon activation by its ligand, hepatocyte growth factor (HGF), orchestrates a complex network of cellular processes including proliferation, survival, motility, and invasion. In cancer, aberrant c-MET activation, through mechanisms such as overexpression, gene amplification, or mutation, is a significant driver of tumor growth and metastasis. This technical guide provides an in-depth exploration of the function of this compound in the context of c-MET signaling in cancer cells. While specific preclinical data for this compound is limited in the public domain, this document extrapolates its function based on the established mechanism of MET inhibitors and the well-characterized c-MET signaling cascade.

Introduction to the c-MET Signaling Pathway in Cancer

The c-MET proto-oncogene encodes a receptor tyrosine kinase that is crucial for normal physiological processes such as embryonic development and tissue regeneration.[1] However, its dysregulation is a hallmark of many human cancers, including but not limited to non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer.[1][2]

Activation of c-MET by HGF triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of several key pathways.[3]

Key Downstream Signaling Pathways:

  • RAS/MAPK Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.[4]

  • PI3K/AKT/mTOR Pathway: A critical pathway that regulates cell growth, survival, and metabolism.[1]

  • STAT3 Pathway: Plays a significant role in cell survival, proliferation, and angiogenesis.[1]

  • SRC/FAK Pathway: Involved in cell migration, invasion, and adhesion.[4]

Aberrant activation of these pathways by dysregulated c-MET signaling contributes to the aggressive phenotype of cancer cells.[1]

This compound: A MET Inhibitor

This compound is classified as a MET inhibitor. While detailed public data on this compound is scarce, its primary function is to block the kinase activity of the c-MET receptor. By inhibiting the autophosphorylation of the receptor, this compound is expected to prevent the recruitment and activation of downstream signaling molecules, thereby attenuating the pro-oncogenic signals.

Mechanism of Action

As a small molecule inhibitor, this compound likely functions by competing with ATP for the binding site in the catalytic kinase domain of the c-MET receptor. This competitive inhibition prevents the transfer of phosphate groups to tyrosine residues, effectively blocking the initiation of downstream signaling cascades.

Signaling Pathways Modulated by this compound

Based on its function as a MET inhibitor, this compound is predicted to modulate the key signaling pathways downstream of c-MET.

Inhibition of the RAS/MAPK Pathway

By blocking c-MET activation, this compound would prevent the recruitment of GRB2 and SOS, leading to the inactivation of RAS and the subsequent downstream cascade of RAF, MEK, and ERK. This would result in decreased cell proliferation and survival.

Inhibition of the PI3K/AKT/mTOR Pathway

Inhibition of c-MET by this compound would block the activation of PI3K, either directly or through GAB1. This would prevent the phosphorylation of AKT and the subsequent activation of mTOR, leading to reduced cell growth, proliferation, and survival.

Visualizing the Impact of this compound on c-MET Signaling

The following diagram illustrates the c-MET signaling pathway and the proposed point of intervention for this compound.

GNE-203_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway HGF HGF (Hepatocyte Growth Factor) c-MET c-MET Receptor HGF->c-MET Binds and Activates P P c-MET->P Autophosphorylation This compound This compound This compound->c-MET Inhibits GRB2/SOS GRB2/SOS P->GRB2/SOS PI3K PI3K P->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation, Survival ERK->Proliferation1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Survival mTOR->Growth

Caption: this compound inhibits c-MET autophosphorylation, blocking downstream signaling.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values in various cancer cell lines, are not widely available in the public domain. The following table provides a template for how such data would be presented.

Cell LineCancer TypeIC50 (nM) for this compoundReference
Example: MKN-45Gastric CancerData Not Available
Example: U-87 MGGlioblastomaData Not Available
Example: A549Lung CancerData Not Available
Example: MDA-MB-231Breast CancerData Not Available

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not publicly accessible. However, standard methodologies are employed to assess the function of MET inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels in key signaling molecules following treatment with this compound.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated c-MET, AKT, ERK, etc., overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a MET inhibitor like this compound.

Experimental_Workflow In Vitro Evaluation of this compound Start Cancer Cell Lines Treatment Treat with this compound (Dose-Response and Time-Course) Start->Treatment Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) Treatment->Apoptosis Signaling Western Blot Analysis (p-MET, p-AKT, p-ERK) Treatment->Signaling Migration Cell Migration/Invasion Assays (e.g., Transwell Assay) Treatment->Migration DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Signaling->DataAnalysis Migration->DataAnalysis

Caption: A standard workflow for assessing the in vitro effects of this compound.

Conclusion

This compound, as a MET inhibitor, holds therapeutic potential for cancers driven by aberrant c-MET signaling. By targeting the c-MET receptor tyrosine kinase, this compound can effectively block multiple downstream pathways crucial for tumor growth, survival, and metastasis. While specific preclinical data for this compound are not extensively available, the well-established role of c-MET in oncology provides a strong rationale for its development. Further in-depth studies are required to fully elucidate the efficacy and safety profile of this compound in various cancer models and ultimately in clinical settings. The experimental frameworks provided in this guide offer a basis for the systematic evaluation of this compound and other novel MET inhibitors.

References

GNE-203: A Technical Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of GNE-203, a potent and selective inhibitor of the MET kinase. The information is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a significant compound in the landscape of targeted cancer therapy, specifically designed to inhibit the aberrant signaling of the MET receptor tyrosine kinase, a key driver in various human cancers.[1][2]

Chemical Identity

This compound is chemically known as N-[4-[[3-[[(3R,4S)-1-Ethyl-3-fluoro-4-piperidinyl]amino]-1H-pyrazolo[3,4-b]pyridin-4-yl]oxy]-3-fluorophenyl]-2-(4-fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxamide. Its core structure features a pyrazolo[3,4-b]pyridine scaffold, a class of compounds that has been extensively explored for kinase inhibition.

PropertyValue
IUPAC Name N-[4-[[3-[[(3R,4S)-1-Ethyl-3-fluoro-4-piperidinyl]amino]-1H-pyrazolo[3,4-b]pyridin-4-yl]oxy]-3-fluorophenyl]-2-(4-fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxamide
CAS Number 949560-05-8
Molecular Formula C30H29Cl2F3N8O3
Molecular Weight 677.51 g/mol

Discovery and Rationale

The discovery of this compound stems from research efforts to develop potent and selective inhibitors of the MET kinase. The MET signaling pathway, when dysregulated through amplification, mutation, or overexpression, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1][2] This makes it a compelling target for anticancer drug development.

The development of this compound likely involved a structure-activity relationship (SAR) campaign centered on the pyrazolo[3,4-b]pyridine scaffold. This class of heterocyclic compounds has proven to be a versatile template for designing kinase inhibitors.

Signaling Pathway

This compound targets the MET receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival. By inhibiting the kinase activity of MET, this compound effectively blocks these downstream signals, thereby impeding tumor growth and survival.[2]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binding & Dimerization PI3K PI3K MET->PI3K Phosphorylation RAS RAS MET->RAS Activation GNE203 This compound GNE203->MET Inhibition AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion/ Metastasis ERK->Invasion

MET Signaling Pathway and Inhibition by this compound

Synthesis

While a specific, detailed, step-by-step synthesis of this compound is not publicly available in peer-reviewed journals, its synthesis can be inferred from patents filed by Genentech and the general knowledge of pyrazolo[3,4-b]pyridine chemistry. The synthesis would be a multi-step process involving the construction of the core heterocyclic system followed by the coupling of the various side chains.

A plausible synthetic workflow would involve the following key steps:

  • Synthesis of the Pyrazolo[3,4-b]pyridine Core: This is typically achieved through the condensation of a substituted aminopyrazole with a β-ketoester or a similar three-carbon electrophile.

  • Functionalization of the Core: Introduction of the necessary reactive groups at the 3 and 4 positions of the pyrazolopyridine ring. This might involve chlorination or other activation methods.

  • Coupling of the Piperidinylamino Side Chain: Nucleophilic aromatic substitution reaction between the activated pyrazolopyridine core and the (3R,4S)-1-ethyl-3-fluoropiperidin-4-amine.

  • Formation of the Ether Linkage: An etherification reaction, such as a Williamson ether synthesis or a Buchwald-Hartwig coupling, to connect the pyrazolopyridine moiety to the fluorinated phenyl ring.

  • Amide Bond Formation: The final step would involve the coupling of the pyridazinecarboxamide moiety to the aminofluorophenyl group, likely through standard peptide coupling reagents.

GNE203_Synthesis_Workflow A Substituted Aminopyrazole C Pyrazolo[3,4-b]pyridine Core A->C Condensation B β-Ketoester B->C Condensation D Functionalized Core C->D Functionalization F Intermediate 1 D->F Coupling E (3R,4S)-1-Ethyl-3-fluoropiperidin-4-amine E->F Coupling H Intermediate 2 F->H Etherification G Fluorinated Phenol G->H Etherification J This compound H->J Amide Coupling I Pyridazine Carboxylic Acid I->J Amide Coupling

Plausible Synthetic Workflow for this compound

Biological Activity

Experimental Protocols

MET Kinase Assay (General Protocol):

A typical in vitro kinase assay to determine the inhibitory activity of this compound against MET would involve the following steps:

  • Reagents and Materials: Recombinant human MET kinase, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), this compound at various concentrations, assay buffer (containing MgCl2, MnCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Procedure: a. The MET enzyme is incubated with varying concentrations of this compound in the assay buffer. b. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a luminescence-based detection system.

  • Data Analysis: The luminescence signal is plotted against the concentration of this compound, and the IC50 value is calculated using a suitable nonlinear regression model.

Cellular Proliferation Assay (General Protocol):

To assess the anti-proliferative effects of this compound on cancer cells, a cell viability assay such as the MTT or CellTiter-Glo® assay would be employed.

  • Cell Lines: A panel of cancer cell lines with varying levels of MET expression and activation would be used (e.g., MKN-45, a gastric cancer cell line with MET amplification).

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours). c. A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. d. The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.

  • Data Analysis: The cell viability is plotted against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound represents a significant advancement in the development of targeted therapies against MET-driven cancers. Its pyrazolo[3,4-b]pyridine core provides a robust scaffold for potent and selective kinase inhibition. Further disclosure of detailed preclinical and clinical data will be crucial in fully elucidating the therapeutic potential of this promising compound.

References

GNE-317: A Technical Guide on its Effects on the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GNE-317, a potent, brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. This document summarizes the available quantitative data on GNE-317's inhibitory activity, details relevant experimental protocols for its characterization, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that responds to extracellular cues, such as growth factors, to orchestrate a wide range of cellular processes. Activation of receptor tyrosine kinases (RTKs) at the cell surface triggers the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Once activated, Akt phosphorylates a multitude of substrates, leading to the promotion of cell survival, growth, and proliferation. A critical downstream target of Akt is the mTOR complex 1 (mTORC1). Akt-mediated activation of mTORC1 leads to the phosphorylation of key substrates like S6 ribosomal protein and 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and cell growth. Given its central role in cellular proliferation and survival, aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, driving tumor initiation and progression.

GNE-317: Mechanism of Action

GNE-317 is a dual inhibitor that targets two key kinases in this pathway: PI3Kα and mTOR.[1] By simultaneously inhibiting both PI3K and mTOR, GNE-317 can achieve a more comprehensive blockade of the pathway's oncogenic signaling compared to inhibitors that target a single node. Its ability to penetrate the blood-brain barrier makes it a candidate for the treatment of brain tumors.[][3]

Quantitative Data

The following tables summarize the available quantitative data for GNE-317, detailing its inhibitory potency and cellular effects.

Table 1: In Vitro Inhibitory Activity of GNE-317

TargetParameterValue (nM)
PI3KαApparent Kᵢ2[1]
mTORApparent Kᵢ9[1]

Table 2: Cellular Proliferation Inhibition by GNE-317

Cell LineCancer TypeEC₅₀ (nM)
PC3Prostate Cancer132[1]
A172Glioblastoma240[1]

Table 3: In Vivo Efficacy of GNE-317 in a U87MG/M Glioblastoma Xenograft Model

Dose (mg/kg)Tumor Growth Inhibition
10 - 40Significant reduction in tumor growth[1]

Table 4: In Vivo Pharmacodynamic Effects of GNE-317 in Mouse Brain

Downstream MarkerSuppression of Signal
pAkt40% to 90%[][4]
pS640% to 90%[][4]

Experimental Protocols

Detailed below are representative protocols for key experiments used to characterize the effect of GNE-317 on the PI3K/Akt/mTOR pathway.

Western Blotting for PI3K/Akt/mTOR Pathway Activation

This protocol outlines the general steps for assessing the phosphorylation status of key pathway proteins in response to GNE-317 treatment.

1. Cell Culture and Treatment:

  • Culture cancer cells (e.g., PC3, A172) in appropriate media and conditions.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of GNE-317 or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).

2. Protein Extraction:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46), 4E-BP1) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to the corresponding total protein levels.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of GNE-317 in a mouse model.

1. Cell Line and Animal Model:

  • Use a suitable cancer cell line (e.g., U87MG glioblastoma cells) for tumor implantation.

  • Utilize immunodeficient mice (e.g., nude or SCID mice).

2. Tumor Implantation:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS) into the flank of each mouse.

  • Monitor the mice for tumor growth.

3. Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer GNE-317 orally at the desired doses (e.g., 10, 20, 40 mg/kg) daily.

  • Administer vehicle control to the control group.

4. Tumor Growth Measurement:

  • Measure tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width²)/2.

5. Pharmacodynamic Analysis (Optional):

  • At the end of the study, or at specific time points after the last dose, euthanize a subset of mice.

  • Excise tumors and/or brains for Western blot analysis of PI3K/Akt/mTOR pathway markers as described in Protocol 4.1.

6. Data Analysis:

  • Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.

  • Perform statistical analysis to determine the significance of tumor growth inhibition.

Visualizations

PI3K/Akt/mTOR Signaling Pathway and GNE-317 Inhibition

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibition GNE317 GNE-317 GNE317->PI3K GNE317->mTORC1

Caption: PI3K/Akt/mTOR pathway with GNE-317 inhibition points.

Experimental Workflow for GNE-317 Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_vitro Cell Culture (e.g., PC3, A172) treatment GNE-317 Treatment (Dose-Response) start_vitro->treatment proliferation_assay Proliferation Assay (e.g., MTS/XTT) treatment->proliferation_assay western_blot Western Blot (p-Akt, p-S6) treatment->western_blot ec50 Determine EC₅₀ proliferation_assay->ec50 pathway_inhibition Confirm Pathway Inhibition western_blot->pathway_inhibition start_vivo Tumor Xenograft Model (e.g., U87MG) treatment_vivo GNE-317 Dosing (e.g., Oral Gavage) start_vivo->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement pd_analysis Pharmacodynamic Analysis (Tumor/Brain) treatment_vivo->pd_analysis efficacy Assess Anti-Tumor Efficacy tumor_measurement->efficacy target_engagement Confirm Target Engagement pd_analysis->target_engagement

References

GNE-203: A Technical Guide to a Novel MET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: GNE-203 is a MET kinase inhibitor for which detailed public data is limited. This guide provides a comprehensive overview of its chemical nature, the MET signaling pathway it targets, and the expected methodologies for its evaluation based on established scientific principles and data from structurally related compounds. The quantitative data presented herein is representative of potent pyrazolo[3,4-b]pyridine MET inhibitors and should be considered illustrative for this compound.

Introduction to this compound and the MET Kinase Target

This compound is a potent and selective small molecule inhibitor of the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase. Structurally, it belongs to the pyrazolo[3,4-b]pyridine class of compounds, a scaffold known to produce highly effective MET inhibitors. The MET signaling pathway is a critical regulator of cell growth, survival, motility, and invasion. Dysregulation of this pathway, through MET gene amplification, mutation, or overexpression, is a known driver in various human cancers, making it a compelling target for therapeutic intervention.

Chemical Structure of this compound:

  • IUPAC Name: N-(4-((3-(((3R,4S)-1-ethyl-3-fluoropiperidin-4-yl)amino)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

  • CAS Number: 949560-05-8

  • Molecular Formula: C₃₀H₂₇F₃N₈O₃

The MET Signaling Pathway

Activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), triggers receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This initiates a cascade of downstream signaling events crucial for normal cellular function and often exploited in cancer. The principal signaling cascades activated by MET include the RAS/MAPK, PI3K/AKT/mTOR, and STAT3 pathways.[1][2]

  • RAS/MAPK Pathway: Primarily mediates cell proliferation and survival signals.

  • PI3K/AKT/mTOR Pathway: Plays a central role in cell growth, survival, and metabolism.

  • STAT3 Pathway: Involved in cell proliferation, differentiation, and apoptosis.

This compound, as a MET kinase inhibitor, is designed to bind to the ATP-binding pocket of the MET kinase domain, thereby preventing its phosphorylation and subsequent activation of these downstream pathways.

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2/SOS MET->GRB2 Recruits GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 RAS RAS GRB2->RAS Activates PI3K PI3K GAB1->PI3K Recruits JAK JAK STAT3->JAK via JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3_p p-STAT3 JAK->STAT3_p Phosphorylates MEK MEK RAF->MEK mTOR mTOR AKT->mTOR STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes ERK ERK MEK->ERK S6K_4EBP1 S6K/4E-BP1 mTOR->S6K_4EBP1 Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival S6K_4EBP1->Proliferation S6K_4EBP1->Survival STAT3_dimer->Proliferation Nuclear Translocation STAT3_dimer->Survival Nuclear Translocation Invasion Invasion STAT3_dimer->Invasion Nuclear Translocation Motility Motility GNE203 This compound GNE203->MET Inhibits

Figure 1: Simplified MET Signaling Pathway and the inhibitory action of this compound.

Data Presentation: Biochemical and Cellular Activity

While specific data for this compound is not publicly available, the following tables present representative data for highly potent pyrazolo[3,4-b]pyridine MET inhibitors, which are structurally analogous to this compound. This data illustrates the expected potency and selectivity profile.

Table 1: Representative Biochemical Activity of Pyrazolo[3,4-b]pyridine MET Inhibitors

Compound ClassTargetIC₅₀ (nM)Reference
Pyrazolo[3,4-b]pyridinec-MET4.27 ± 0.31[3]
Pyrazolo[3,4-b]pyridinec-MET7.95 ± 0.17[3]

Table 2: Representative Cellular Activity of Pyrazolo[3,4-b]pyridine MET Inhibitors

Compound ClassCell LineAssay TypeIC₅₀ (µM)Reference
Pyrazolo[3,4-b]pyridineHepG-2Proliferation (MTT)3.42 ± 1.31[3]
Pyrazolo[3,4-b]pyridineMCF-7Proliferation (MTT)4.16 ± 0.20[4]
Pyrazolo[3,4-b]pyridineHCT-116Proliferation (MTT)9.21 ± 0.02[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of MET kinase inhibitors like this compound.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human MET kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (or test compound)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of MET kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular MET Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit HGF-induced MET phosphorylation in a cellular context.

Materials:

  • MET-dependent cancer cell line (e.g., EBC-1, MKN-45)

  • Cell culture medium and supplements

  • Recombinant human HGF

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-MET, anti-total-MET, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phospho-MET signal to the total-MET signal.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound or DMSO for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) selectivity Kinase Selectivity Profiling pmet_assay MET Phosphorylation Assay (Western Blot) kinase_assay->pmet_assay Potent Hits selectivity->pmet_assay viability_assay Cell Viability Assay (e.g., MTT) pmet_assay->viability_assay xenograft Xenograft Efficacy Studies viability_assay->xenograft Active in Cells pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) xenograft->pk_pd end End pk_pd->end Candidate Selection start Start start->kinase_assay Compound Synthesis

Figure 2: General experimental workflow for the evaluation of a MET kinase inhibitor.

In Vivo Efficacy and Pharmacokinetics

The in vivo anti-tumor activity of a MET inhibitor like this compound is typically evaluated in xenograft models using immunodeficient mice bearing tumors derived from human cancer cell lines with MET dysregulation.

General In Vivo Efficacy Study Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

  • Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules (e.g., once or twice daily).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Pharmacokinetic Studies: Pharmacokinetic (PK) studies in preclinical species (e.g., mice, rats) are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies typically involve administering the compound via intravenous and oral routes and measuring its concentration in plasma over time to determine key parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Conclusion

This compound is a promising MET kinase inhibitor belonging to the pyrazolo[3,4-b]pyridine class. While specific preclinical data for this compound is not widely available, the information on analogous compounds and the established methodologies for characterizing MET inhibitors provide a strong framework for understanding its potential as a therapeutic agent. Further investigation into its biochemical potency, cellular activity, in vivo efficacy, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential in MET-driven cancers.

References

Investigating GNE-203: A Technical Whitepaper on Downstream Effects of a Novel MET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-203 is a potent and selective inhibitor of the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase. Dysregulation of the MET signaling pathway is a known driver in various human cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream effects of this compound, based on available preclinical data. The document details the impact of this compound on key signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and Mitogen-activated protein kinase (MAPK) pathways. Experimental methodologies for assessing the activity of this compound are outlined, and quantitative data on its cellular effects are presented. Visual diagrams of the targeted signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound and its Target: MET Kinase

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion. Aberrant MET signaling, through amplification, mutation, or overexpression, is implicated in the pathogenesis and progression of numerous malignancies. This compound has been identified as a small molecule inhibitor designed to specifically target the kinase activity of MET, thereby blocking its oncogenic signaling output.

Downstream Signaling Pathways Modulated by this compound

Inhibition of MET by this compound is anticipated to have significant downstream effects on two primary signaling axes: the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon MET activation, the p85 subunit of PI3K is recruited, leading to the activation of Akt and subsequent downstream signaling through mTOR. Inhibition of MET by this compound is expected to attenuate this cascade.

The MAPK/ERK Pathway

The MAPK/ERK pathway plays a critical role in cell proliferation, differentiation, and survival. MET activation leads to the recruitment of Grb2 and the subsequent activation of the Ras/Raf/MEK/ERK signaling cascade. This compound-mediated inhibition of MET is hypothesized to suppress this pro-proliferative pathway.

Quantitative Analysis of this compound Downstream Effects

While specific public data on this compound is limited, the following tables represent the expected quantitative outcomes based on the known effects of potent MET inhibitors on downstream signaling and cellular processes.

Table 1: Effect of this compound on Phosphorylation of Key Downstream Signaling Proteins

Target ProteinTreatmentPhosphorylation Level (Relative to Control)
METThis compound (100 nM)↓↓↓
Akt (Ser473)This compound (100 nM)↓↓
S6 Ribosomal ProteinThis compound (100 nM)↓↓
ERK1/2This compound (100 nM)↓↓
(Data is illustrative based on typical MET inhibitor profiles)

Table 2: Cellular Effects of this compound in MET-Amplified Cancer Cell Lines

AssayCell LineThis compound IC₅₀
Cell ProliferationGastric Carcinoma (MKN-45)< 50 nM
Lung Adenocarcinoma (EBC-1)< 50 nM
Apoptosis (Caspase-3/7 Activity)Gastric Carcinoma (MKN-45)↑↑↑ (at 100 nM)
(Data is illustrative based on typical MET inhibitor profiles)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the downstream effects of this compound.

Western Blot Analysis of Downstream Signaling

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the MET signaling pathway.

Methodology:

  • Cell Culture and Treatment: Plate MET-dependent cancer cells (e.g., MKN-45) and grow to 70-80% confluency. Serum starve cells overnight, then treat with varying concentrations of this compound or vehicle control (DMSO) for 2-4 hours. Stimulate with HGF for 15 minutes prior to lysis.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-MET, total MET, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use a loading control like GAPDH or β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis: Quantify band intensities using densitometry software.

Cell Proliferation Assay

Objective: To measure the anti-proliferative effect of this compound on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound.

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate IC₅₀ values by fitting the data to a dose-response curve.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.

  • Caspase Activity Measurement: Use a luminescent or fluorescent caspase-3/7 activity assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize caspase activity to cell number or protein concentration and express as fold change over vehicle-treated cells.

Visualizing the Impact of this compound

Diagrams generated using Graphviz (DOT language) illustrate the targeted signaling pathways and experimental workflows.

GNE203_MET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor PI3K PI3K MET->PI3K Activates Grb2 Grb2/SOS MET->Grb2 HGF HGF HGF->MET Binds GNE203 This compound GNE203->MET Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Transfer (PVDF) D->E F Immunoblotting (Antibodies) E->F G Detection & Analysis F->G

GNE-203's Role in MET-Addicted Cancer Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "GNE-203" did not yield specific information on a MET inhibitor with this designation. It is possible that this is an internal compound name, a misnomer, or a very early-stage molecule not yet disclosed in public literature. This guide will therefore focus on Capmatinib (INC280) , a well-characterized and clinically approved MET inhibitor, as a representative molecule to illustrate the core principles and methodologies relevant to the study of MET inhibitors in MET-addicted cancer models. The data and protocols presented herein are specific to Capmatinib but are broadly applicable to the preclinical evaluation of other selective MET inhibitors.

Executive Summary

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a clinically validated oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). Aberrant MET signaling, driven by mechanisms such as gene amplification, exon 14 skipping mutations, or protein overexpression, can lead to tumor cell proliferation, survival, and invasion. This phenomenon, often referred to as "MET addiction," renders cancer cells highly sensitive to targeted inhibition of the MET pathway. Capmatinib is a potent and selective, ATP-competitive inhibitor of MET that has demonstrated significant antitumor activity in preclinical models and clinical trials in patients with MET-dysregulated cancers. This document provides a comprehensive overview of the preclinical data supporting the role of Capmatinib in MET-addicted cancer models, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action of Capmatinib

Capmatinib functions as a selective inhibitor of the MET receptor tyrosine kinase.[1] In cancer cells with aberrant MET activation, the receptor is constitutively phosphorylated, leading to the downstream activation of multiple signaling pathways crucial for tumor progression.[1][2] These pathways include the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is vital for cell survival and inhibition of apoptosis.[1][2]

Capmatinib binds to the ATP-binding site of the MET kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This targeted inhibition leads to a halt in cancer cell proliferation and the induction of programmed cell death (apoptosis) in MET-addicted tumor cells.[2] Its high selectivity for MET minimizes off-target effects on healthy cells.[2]

Signaling Pathway Diagram

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) MET MET Receptor HGF->MET Binds and Activates GRB2 GRB2 MET->GRB2 Recruits PI3K PI3K MET->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival Capmatinib Capmatinib Capmatinib->MET Inhibits Autophosphorylation

Caption: MET Signaling Pathway and Inhibition by Capmatinib.

Quantitative Data Presentation

The preclinical efficacy of Capmatinib has been demonstrated in a variety of MET-addicted cancer models. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of Capmatinib in MET-Addicted Cancer Cell Lines
Cell LineCancer TypeMET AlterationIC50 (nM)Reference
EBC-1NSCLCMET Amplification0.3 - 0.7[3]
NCI-H1993NSCLCMET Amplification~2.3[4]
Ba/F3Pro-B Cell LineMET Exon 14 Skipping0.6[5]
HCCLM3Liver CancerMET AmplificationN/A (in vivo data)[6]

IC50 values represent the concentration of Capmatinib required to inhibit cell growth by 50%.

Table 2: In Vivo Antitumor Activity of Capmatinib in Xenograft Models
Xenograft ModelCancer TypeMET AlterationCapmatinib DoseTumor Growth Inhibition (%)Reference
EBC-1NSCLCMET Amplification10 mg/kg, twice dailySignificant inhibition[6]
Lung PDXNSCLCMET Exon 14 Skipping10 mg/kg, twice dailySignificant inhibition[6]
HCCLM3Liver CancerMET Amplification5 mg/kg, dailySignificant inhibition[6]
S114N/Ac-MET-dependent0.03 mg/kg (oral, twice daily)~50% inhibition of c-MET phosphorylation[4]
U-87MGGlioblastomac-MET-dependentN/ADose-dependent inhibition[4]

PDX: Patient-Derived Xenograft.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of MET inhibitors like Capmatinib.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Capmatinib (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., SDS-HCl)[8]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Capmatinib in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well.[8]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Mix each sample by pipetting up and down and read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a non-linear regression analysis.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_compound Treat with Capmatinib (Serial Dilutions) overnight_incubation->treat_compound incubation_72h Incubate for 72h treat_compound->incubation_72h add_mtt Add MTT Solution incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilization Add Solubilization Solution incubation_4h->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for MTT-based Cell Viability Assay.

Western Blot Analysis for MET Phosphorylation

This technique is used to detect the phosphorylation status of MET and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement and mechanism of action.[11][12]

Materials:

  • Cancer cell lines

  • Capmatinib

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[12]

  • Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)[11]

  • HRP-conjugated secondary antibodies[11]

  • Chemiluminescent substrate[11]

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of Capmatinib for a specified time.

    • Aspirate the medium and wash cells twice with ice-cold PBS.[11]

    • Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]

    • Incubate on ice for 30 minutes, vortexing occasionally.[11]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) diluted in blocking buffer overnight at 4°C.[11]

    • Wash the membrane three times with TBST.[11]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST.[11]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each sample.

In Vivo Tumor Xenograft Studies

Xenograft models are essential for evaluating the antitumor efficacy of a compound in a living organism.[13][14]

Materials:

  • Immunodeficient mice (e.g., NU/J, NOD-SCID)[14]

  • Cancer cell line of interest

  • Sterile PBS

  • Matrigel (optional)[14]

  • Syringes and needles (25-27 gauge)[14]

  • Calipers

  • Anesthetic

  • Capmatinib formulation for oral administration

Procedure:

  • Cell Preparation and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1 x 10^7 cells/mL).[14]

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of the immunodeficient mice.[14]

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer Capmatinib orally to the treatment group at the specified dose and schedule.

    • Administer the vehicle control to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights two to three times a week.

    • Monitor the overall health and behavior of the animals.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a specific size or at a predetermined time point.

    • Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).

    • Plot the mean tumor volume for each group over time to generate tumor growth curves. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Experimental Workflow: Tumor Xenograft Study

Xenograft_Workflow start Start cell_prep Prepare Cancer Cell Suspension start->cell_prep implantation Subcutaneous Implantation into Immunodeficient Mice cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization drug_admin Administer Capmatinib or Vehicle randomization->drug_admin monitoring Monitor Tumor Volume & Body Weight drug_admin->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (TGI, PD, Histology) endpoint->analysis end End analysis->end

Caption: Workflow for an In Vivo Tumor Xenograft Study.

Conclusion

The preclinical data for Capmatinib strongly support its role as a potent and selective inhibitor of the MET receptor tyrosine kinase in MET-addicted cancer models. The methodologies outlined in this guide provide a robust framework for the evaluation of MET inhibitors, from initial in vitro screening to in vivo efficacy studies. A thorough understanding of the MET signaling pathway and the application of standardized experimental protocols are essential for the successful development of novel targeted therapies for patients with MET-driven malignancies. While the specific compound "this compound" remains unidentified in the public domain, the principles and practices detailed here with Capmatinib as a prime example are fundamental to the field of targeted cancer therapy.

References

GNE-203: A Technical Guide to its Chemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-203 is a potent and selective inhibitor of the MET tyrosine kinase, a key driver in various human cancers. This technical guide provides an in-depth overview of the chemical and biological properties of this compound, including its physicochemical characteristics, mechanism of action, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Chemical and Physicochemical Properties

This compound is a small molecule inhibitor with the chemical formula C₃₀H₂₉Cl₂F₃N₈O₃. Its chemical structure and key properties are summarized in the table below.

PropertyValue
IUPAC Name N-(4-((3-((3R,4S)-1-ethyl-3-fluoropiperidin-4-yl)amino)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS Number 949560-05-8
Molecular Formula C₃₀H₂₉Cl₂F₃N₈O₃
Molecular Weight 677.51 g/mol
LogD 4.3
pKa 7.45

Table 1: Chemical and Physicochemical Properties of this compound.

Mechanism of Action: MET Kinase Inhibition

This compound functions as a competitive inhibitor of the MET receptor tyrosine kinase. The MET pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway, often through MET amplification or mutation, is implicated in the progression of numerous cancers. This compound binds to the ATP-binding site of the MET kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET MET Receptor HGF->MET Binds MET->MET PI3K PI3K MET->PI3K RAS RAS MET->RAS GNE203 This compound GNE203->MET AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound Inhibition of the MET Signaling Pathway.

Downstream Signaling Pathways

Inhibition of MET by this compound leads to the downregulation of two primary downstream signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. These pathways are critical for cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. Upon MET activation, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. Akt, in turn, activates mTOR, a key protein kinase that promotes protein synthesis and cell growth. By inhibiting MET, this compound prevents the activation of this entire cascade.

Ras/Raf/MEK/ERK (MAPK) Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that controls cell proliferation and differentiation. MET activation leads to the activation of the small GTPase Ras, which initiates a phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression. This compound effectively blocks this signaling axis by preventing the initial MET-mediated activation of Ras.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

MET Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the MET kinase.

Materials:

  • Recombinant human MET kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the MET kinase, peptide substrate, and this compound (or DMSO for control) in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Calculate the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the log concentration of the compound.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - MET Kinase - Substrate - this compound Dilutions - ATP Start->Prep_Reagents Mix_Components Mix Kinase, Substrate, and this compound in Plate Prep_Reagents->Mix_Components Initiate_Reaction Initiate with ATP Mix_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Measure ADP Incubate->Stop_Reaction Analyze_Data Calculate IC50 Stop_Reaction->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for MET Kinase Assay.
Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line with MET activation (e.g., MKN-45, SNU-5)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis

This technique is used to assess the phosphorylation status of MET and its downstream signaling proteins in response to this compound treatment.

Materials:

  • Cancer cell line with MET activation

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Cell_Lysis Lyse Cells & Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analyze Band Intensity Detection->Analysis End End Analysis->End

Figure 3: Western Blot Analysis Workflow.

Conclusion

This compound is a promising MET inhibitor with well-defined chemical properties and a clear mechanism of action. Its ability to potently and selectively block the MET signaling pathway and its downstream effectors, PI3K/Akt and MAPK/ERK, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's biological activities.

Methodological & Application

GNE-203 In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-203 is a potent and selective inhibitor of the MET receptor tyrosine kinase. The MET pathway plays a crucial role in cell proliferation, survival, and migration, and its aberrant activation is implicated in the development and progression of various cancers. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including its inhibitory effect on MET kinase activity, cancer cell proliferation, and downstream signaling pathways.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding site of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways affected by MET inhibition are the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in MET-dependent cancer cells.

Key Signaling Pathway of this compound

GNE203_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds PI3K PI3K MET_Receptor->PI3K Activates RAS RAS MET_Receptor->RAS Activates GNE_203 This compound GNE_203->MET_Receptor Inhibits Autophosphorylation AKT AKT PI3K->AKT Activates p_AKT p-AKT AKT->p_AKT Phosphorylates Proliferation_Survival Cell Proliferation, Survival, Migration p_AKT->Proliferation_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylates p_ERK->Proliferation_Survival Promotes

Caption: this compound inhibits MET receptor autophosphorylation, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound.

Table 1: Biochemical IC50 of this compound

TargetIC50 (nM)
MET Kinase[Data not publicly available]

Table 2: Cellular IC50 of this compound in Cancer Cell Lines

Cell LineCancer TypeMET StatusIC50 (nM)
[Cell Line 1][Cancer Type 1][Status 1][Value 1]
[Cell Line 2][Cancer Type 2][Status 2][Value 2]
[Cell Line 3][Cancer Type 3][Status 3][Value 3]

Experimental Protocols

Protocol 1: In Vitro MET Kinase Inhibition Assay

This biochemical assay determines the 50% inhibitory concentration (IC50) of this compound against recombinant MET kinase.

Experimental Workflow

Caption: Workflow for the in vitro MET kinase inhibition assay.

Methodology

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Recombinant MET Kinase: Dilute to the desired concentration in Kinase Buffer.

    • This compound: Prepare a stock solution in DMSO and create a serial dilution series.

    • Substrate: Use a suitable substrate such as Poly(Glu,Tyr) 4:1.

    • ATP: Prepare a solution in Kinase Buffer. The concentration should be at the Km value for MET.

  • Assay Procedure:

    • Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted MET kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate and ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

  • Signal Detection:

    • Quantify kinase activity by measuring ADP production using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Read the luminescent signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell Viability Assay

This cell-based assay measures the effect of this compound on the proliferation of MET-dependent cancer cell lines.

Experimental Workflow

Caption: Workflow for the cell viability assay.

Methodology

  • Cell Culture:

    • Culture MET-dependent cancer cell lines (e.g., MKN-45, EBC-1) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Replace the medium with fresh medium containing the various concentrations of this compound or DMSO (vehicle control).

    • Incubate the plate for 72 hours.

  • Viability Assessment:

    • Use a colorimetric or fluorometric method to determine cell viability.

      • MTT Assay: Add MTT solution (5 mg/mL) to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO. Read the absorbance at 570 nm.

      • Resazurin Assay: Add resazurin solution to each well, incubate for 2-4 hours, and measure the fluorescence at 560 nm excitation and 590 nm emission.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis of MET Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of MET and its downstream targets, AKT and ERK.

Experimental Workflow

Caption: Workflow for Western blot analysis of MET signaling.

Methodology

  • Cell Treatment and Lysis:

    • Seed MET-dependent cancer cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Treat the cells with various concentrations of this compound or DMSO for 2 hours.

    • Stimulate the cells with HGF (50 ng/mL) for 15 minutes, where applicable.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-MET (Tyr1234/1235), total MET, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

These protocols provide a framework for the in vitro characterization of the MET inhibitor this compound. By performing these assays, researchers can determine the potency of this compound against its target, assess its anti-proliferative effects in cancer cells, and elucidate its mechanism of action by examining its impact on downstream signaling pathways. This information is critical for the preclinical evaluation and further development of this compound as a potential therapeutic agent.

Application Notes and Protocols for GNE-203 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GNE-203 in cell-based assays. This compound is a potent inhibitor of the c-MET receptor tyrosine kinase. The protocols outlined below are designed to assess the inhibitory activity of this compound on the c-MET signaling pathway and its subsequent effects on cancer cell viability.

Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand Hepatocyte Growth Factor (HGF), activates a cascade of downstream signaling pathways.[1][2] These pathways are crucial for normal cellular processes such as proliferation, motility, migration, and invasion.[1][2] However, aberrant activation of c-MET due to mutation, amplification, or overexpression is a significant driver in the development and progression of various human cancers.[1][3] This makes the c-MET signaling pathway a prime target for therapeutic intervention. This compound is a small molecule inhibitor designed to target the kinase activity of c-MET.

Mechanism of Action

This compound functions by inhibiting the autophosphorylation of the c-MET receptor upon HGF stimulation. This blockade prevents the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are critical for tumor cell proliferation, survival, and metastasis.[2]

Data Presentation

The following table summarizes representative quantitative data for a generic c-MET inhibitor, illustrating the expected outcomes from the described cell-based assays. Actual IC50 values for this compound should be determined empirically for each cell line.

Cell LineAssay TypeEndpointRepresentative IC50 (nM)
MKN-45Cellular Phosphorylationp-MET (Tyr1234/1235)10 - 50
U-87 MGCellular Phosphorylationp-MET (Tyr1234/1235)50 - 200
EBC-1Cell Viability (MTT Assay)Cell Proliferation20 - 100
HT-29Cell Viability (MTT Assay)Cell Proliferation>1000

Signaling Pathway Diagram

The diagram below illustrates the c-MET signaling pathway and the point of inhibition by this compound.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binding & Dimerization pMET p-MET cMET->pMET Autophosphorylation GNE203 This compound GNE203->pMET Inhibition RAS RAS pMET->RAS PI3K PI3K pMET->PI3K STAT3 STAT3 pMET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed Seed Cells Starve Serum Starve Seed->Starve Treat Treat with this compound Starve->Treat Stimulate Stimulate with HGF Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (p-MET / Total MET) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed Seed Cells in 96-well plate Treat Treat with this compound Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Abs Measure Absorbance (570 nm) Solubilize->Measure_Abs Calculate_Viability Calculate % Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

References

Application Notes and Protocols for the Use of CPI-203 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "GNE-203" did not yield specific results for a compound with that designation. However, extensive information was found for "CPI-203," a BET bromodomain inhibitor with a similar nomenclature and relevant application in cancer research. It is presumed that the intended compound of interest is CPI-203. The following application notes and protocols are based on the available data for CPI-203.

Introduction

CPI-203 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[1] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers.[1] In many cancers, the dysregulation of BET protein activity leads to the overexpression of key oncogenes, such as MYC.[1] CPI-203 competitively binds to the bromodomains of BET proteins, displacing them from chromatin and subsequently downregulating the transcription of target oncogenes.[1] This mechanism makes CPI-203 a promising therapeutic agent for various malignancies, and its efficacy is frequently evaluated in preclinical xenograft models.

Mechanism of Action and Signaling Pathway

CPI-203 exerts its anti-tumor effects by inhibiting BET proteins, primarily BRD4. This inhibition leads to the downregulation of key oncogenic transcription factors, most notably c-MYC. The reduction in c-MYC levels subsequently affects the expression of a multitude of downstream target genes involved in cell proliferation, survival, and metabolism. In multiple myeloma models, CPI-203 has also been shown to disrupt Ikaros signaling.[1]

CPI-203_Signaling_Pathway Diagram of the CPI-203 signaling pathway. cluster_0 Epigenetic Regulation cluster_1 Gene Transcription cluster_2 Cellular Processes Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recruits TF_complex Transcriptional Machinery BRD4->TF_complex recruits Oncogenes Oncogenes (e.g., c-MYC) TF_complex->Oncogenes activates transcription of Proliferation Tumor Cell Proliferation & Survival Oncogenes->Proliferation promotes CPI203 CPI-203 CPI203->Inhibition Inhibition->BRD4

Caption: CPI-203 inhibits BRD4, disrupting oncogene transcription.

Quantitative Data from Xenograft Studies

The following table summarizes representative quantitative data for CPI-203 in preclinical xenograft models.

Cancer TypeAnimal ModelCell LineCPI-203 Dosage and AdministrationOutcomeReference
Multiple MyelomaN/A (In Vitro)MM1.S, KMM.1, U2660.1 µM and 0.5 µMSynergistic anti-tumor activity with lenalidomide and dexamethasone. Significant reduction in Ikaros and MYC protein levels.[1]
GlioblastomaN/A (In Vitro)Patient-derived glioblastoma linesNot specifiedDown-regulation of a consistent set of DNA synthesis genes.[2]
Multiple MyelomaIn VivoN/ASuperior bioavailability via oral or intraperitoneal administration compared to (+)-JQ1.Comparable or higher anti-tumoral effects in vivo compared to (+)-JQ1.[1]

Note: Specific in vivo dosage and tumor growth inhibition percentages for CPI-203 were not detailed in the provided search results. The table reflects the available information.

Experimental Protocols

The following protocols provide a general framework for conducting xenograft studies with CPI-203. These should be adapted based on the specific cell line, tumor type, and experimental goals.

1. Cell Culture and Preparation

  • Cell Line Selection: Choose a cancer cell line known to be sensitive to BET inhibitors or with a known dependency on c-MYC.

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Viability: Assess cell viability using a method such as trypan blue exclusion. Viability should be >95%.

  • Cell Suspension: Resuspend the final cell pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1 x 10^7 cells/mL). For some cell lines, co-injection with Matrigel may enhance tumor engraftment and growth.

2. Animal Handling and Tumor Implantation

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are typically used for xenograft studies to prevent rejection of human tumor cells.

  • Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Inject the prepared cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 25-27 gauge needle.

    • Monitor the animals for recovery from anesthesia.

3. CPI-203 Formulation and Administration

  • Formulation: CPI-203 is an analog of (+)-JQ1 with superior bioavailability for oral or intraperitoneal administration.[1] The vehicle for formulation should be selected based on the route of administration and the manufacturer's recommendations (e.g., DMSO, PEG, or other appropriate solvents).

  • Dosage: The optimal dosage of CPI-203 should be determined through dose-finding studies. Based on in vitro data, concentrations of 0.1 µM and 0.5 µM have shown activity.[1] In vivo doses will need to be calculated based on the animal's weight (mg/kg).

  • Administration:

    • Intraperitoneal (IP) Injection: Hold the mouse with its head tilted down. Insert the needle at a 45° angle into the lower right quadrant of the abdomen. Aspirate to ensure no blood or urine is drawn before injecting the compound.

    • Oral Gavage: Use a proper gavage needle to administer the compound directly into the stomach.

  • Treatment Schedule: The frequency and duration of treatment will depend on the experimental design and the pharmacokinetics of CPI-203. A typical schedule might involve daily or twice-daily administration for a specified number of weeks.

4. Tumor Monitoring and Data Collection

  • Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Body Weight: Monitor the body weight of the animals regularly as an indicator of overall health and potential drug toxicity.

  • Clinical Observations: Record any clinical signs of toxicity, such as changes in behavior, appetite, or physical appearance.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Euthanize the animals according to approved protocols.

  • Tissue Collection: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting, or gene expression analysis).

Experimental Workflow

Xenograft_Workflow General Xenograft Experimental Workflow A Cell Culture & Preparation B Tumor Cell Implantation A->B C Tumor Growth & Animal Grouping B->C D CPI-203 Treatment (Treatment Group) C->D E Vehicle Control (Control Group) C->E F Tumor Volume & Body Weight Monitoring D->F E->F G Endpoint Determination F->G Tumor size or time point reached H Tumor Excision & Analysis G->H

Caption: A typical workflow for a xenograft study with CPI-203.

Conclusion

CPI-203 is a promising BET inhibitor with demonstrated anti-tumor activity in preclinical models. The protocols and information provided herein offer a comprehensive guide for researchers and scientists to design and execute xenograft studies to further evaluate the therapeutic potential of CPI-203 in various cancer types. Careful consideration of the cell line, animal model, and drug formulation is critical for the successful implementation of these studies.

References

Application Notes and Protocols for Efficacy Studies of GNE-203, a Putative Kinase Inhibitor for LKB1-Deficient Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific therapeutic agent "GNE-203" is limited. Therefore, this document provides a generalized framework and detailed protocols for the preclinical efficacy evaluation of a hypothetical novel kinase inhibitor, herein referred to as this compound. The experimental design is based on the common therapeutic strategy of targeting signaling pathways downstream of the tumor suppressor LKB1, which is frequently inactivated in various cancers.[1][2][3][4] Researchers should adapt these protocols based on the specific molecular target and characteristics of the compound under investigation.

Introduction

The serine/threonine kinase LKB1 (also known as STK11) is a critical tumor suppressor that regulates cell growth, metabolism, and polarity.[2][4] Loss-of-function mutations in the LKB1 gene are prevalent in a significant subset of human cancers, including non-small cell lung cancer (NSCLC), cervical cancer, and melanoma.[3][4] LKB1 is a master upstream kinase of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6][7] Inactivation of LKB1 leads to dysregulation of downstream signaling pathways, most notably the mammalian target of rapamycin (mTOR) pathway, promoting uncontrolled cell proliferation and metabolic reprogramming that favors tumor growth.[1][8][9]

This document outlines a comprehensive experimental design for evaluating the preclinical efficacy of this compound, a putative kinase inhibitor hypothesized to target a key node in a signaling pathway dysregulated by LKB1 loss. The following protocols and application notes provide a roadmap for in vitro and in vivo studies to establish proof-of-concept, determine dose-response relationships, and elucidate the mechanism of action.

Hypothesized Mechanism of Action and Signaling Pathway

For the purpose of this experimental design, we hypothesize that this compound is a selective inhibitor of a kinase downstream of LKB1, such as mTORC1 or a related kinase, that is hyperactivated in LKB1-deficient cancer cells. The loss of LKB1 prevents the activation of AMPK, which normally acts as a brake on cell growth by inhibiting the mTORC1 pathway.[6][10] Consequently, LKB1-null cancer cells exhibit increased mTORC1 activity, leading to enhanced protein synthesis, cell growth, and proliferation.[9][11] this compound is designed to counteract this effect, thereby selectively targeting LKB1-deficient tumors.

GNE_203_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Signaling Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibition LKB1 LKB1 AMPK AMPK LKB1->AMPK Activation AMPK->TSC_Complex Activation Rheb Rheb TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition GNE_203 This compound GNE_203->mTORC1 Inhibition

Figure 1: Hypothesized this compound signaling pathway.

Experimental Design Workflow

A tiered approach is recommended for the efficacy evaluation of this compound, starting with in vitro characterization and progressing to in vivo tumor models.

GNE_203_Experimental_Workflow Start Start Efficacy Evaluation In_Vitro Phase 1: In Vitro Studies Start->In_Vitro Cell_Line_Selection Cell Line Panel Selection (LKB1-WT vs. LKB1-Null) In_Vitro->Cell_Line_Selection Proliferation_Assay Cell Proliferation/Viability Assays (IC50 Determination) Cell_Line_Selection->Proliferation_Assay Apoptosis_Assay Apoptosis/Cell Cycle Assays Proliferation_Assay->Apoptosis_Assay Signaling_Assay Target Engagement & Pathway Modulation Assays (Western Blot, ELISA) Apoptosis_Assay->Signaling_Assay In_Vivo Phase 2: In Vivo Studies Signaling_Assay->In_Vivo Xenograft_Model Subcutaneous Xenograft Tumor Models In_Vivo->Xenograft_Model Dose_Response Dose-Response and Tolerability Studies Xenograft_Model->Dose_Response Efficacy_Study Tumor Growth Inhibition (TGI) Studies Dose_Response->Efficacy_Study PD_Analysis Pharmacodynamic (PD) Biomarker Analysis Efficacy_Study->PD_Analysis End Conclude Efficacy Evaluation PD_Analysis->End

Figure 2: Tiered experimental workflow for this compound efficacy studies.

In Vitro Efficacy Protocols

Cell Line Selection

A panel of human cancer cell lines with known LKB1 status should be used. This includes both LKB1-deficient (LKB1-null) and LKB1-wildtype (LKB1-WT) lines to assess the selectivity of this compound.

Table 1: Example Cell Line Panel for In Vitro Studies

Cell LineCancer TypeLKB1 StatusRationale
A549Lung AdenocarcinomaWildtypeLKB1-WT control
H460Large Cell Lung CancerNullLKB1-deficient model
H23Lung AdenocarcinomaNullLKB1-deficient model
HeLaCervical CancerNullLKB1-deficient model
SiHaCervical CancerWildtypeLKB1-WT control
Protocol: Cell Proliferation Assay (MTS/MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in LKB1-WT and LKB1-null cancer cell lines.

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

Table 2: Hypothetical IC50 Data for this compound (Example)

Cell LineLKB1 StatusThis compound IC50 (nM)
A549Wildtype5,230
H460Null85
H23Null110
HeLaNull95
SiHaWildtype7,850
Protocol: Western Blot for Pathway Modulation

Objective: To confirm that this compound inhibits the target pathway in a dose-dependent manner.

Materials:

  • LKB1-null cancer cell line (e.g., H460)

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed H460 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Lyse the cells with RIPA buffer, and determine protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., Actin).

In Vivo Efficacy Protocols

Protocol: Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model using an LKB1-null cancer cell line.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • LKB1-null cancer cell line (e.g., H460)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant H460 cells (e.g., 5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at low, medium, and high doses).

  • Administer this compound or vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Table 3: Hypothetical Tumor Growth Inhibition Data for this compound (Example)

Treatment GroupDose (mg/kg, QD)Mean Final Tumor Volume (mm³)TGI (%)
Vehicle Control-1250 ± 150-
This compound10875 ± 12030
This compound30450 ± 9064
This compound100200 ± 6084

Data Presentation and Interpretation

All quantitative data should be presented in clear and well-structured tables and graphs. Statistical analysis should be performed to determine the significance of the observed effects. For in vivo studies, tumor growth curves for each treatment group should be plotted. The relationship between dose, exposure, and response should be carefully evaluated to inform further clinical development.

GNE_203_Logic_Diagram cluster_hypothesis Central Hypothesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Proof-of-Concept Hypothesis This compound selectively inhibits a kinase hyperactivated in LKB1-deficient cancers. IC50 Selective potency in LKB1-null cell lines (Low IC50). Hypothesis->IC50 predicts Pathway_Inhibition Dose-dependent inhibition of downstream signaling (e.g., p-S6K1). IC50->Pathway_Inhibition correlates with TGI Significant Tumor Growth Inhibition (TGI) in LKB1-null xenografts. Pathway_Inhibition->TGI leads to PD_Modulation Target modulation in tumor tissue. TGI->PD_Modulation is confirmed by

References

GNE-203 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Preparation and Storage of GNE-203 Stock Solutions

For researchers, scientists, and professionals in drug development, the accurate preparation and proper storage of compound stock solutions are fundamental to ensuring experimental reproducibility and the integrity of results. This compound is a known inhibitor of the c-Met receptor tyrosine kinase.[1][2] This document provides a detailed protocol for the preparation and storage of this compound stock solutions for research use.

Quantitative Data Summary

The key properties of this compound and recommended storage conditions are summarized below.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number949560-05-8[1][2]
Molecular Weight677.51 g/mol [1][2]
Chemical FormulaC30H29Cl2F3N8O3[1]
AppearanceSolid powder[1]
Purity>98%[1]
Primary SolventDimethyl sulfoxide (DMSO)[1][3]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationConditions
Solid Powder -20°CLong-term (months to years)[1][3]Dry and dark[1]
0 - 4°CShort-term (days to weeks)[1]Dry and dark[1]
Stock Solution (in DMSO) -80°CUp to 6 months[3]
-20°C1 month to several months[1][3]
0 - 4°CShort-term (days to weeks)[1]

Note: There is some variation in the reported stability of stock solutions. For maximum stability, storage at -80°C is recommended, and aliquoting into single-use volumes is advised to prevent repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.

Materials:

  • This compound solid powder

  • Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Methodology:

  • Safety First: Conduct all weighing and handling of the this compound powder and DMSO within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Calculation: Determine the mass of this compound required. To prepare a 10 mM stock solution, the calculation based on its molecular weight (677.51 g/mol ) is as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 mol/L * 0.001 L * 677.51 g/mol = 0.0067751 g = 6.78 mg

  • Weighing: Carefully weigh 6.78 mg of this compound powder on an analytical balance and transfer it to a sterile vial.

  • Dissolution: Add 1.0 mL of high-purity DMSO to the vial containing the this compound powder.[1]

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting: To avoid degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C for short-to-medium-term storage (up to a month) or at -80°C for long-term storage (up to 6 months).[3] Protect the vials from light.

Visualizations

The following diagrams illustrate the key workflows and pathways relevant to the use of this compound.

GNE203_Workflow cluster_prep Preparation cluster_app Application Compound_Powder This compound Powder Stock_Solution 10 mM Stock in DMSO Compound_Powder->Stock_Solution Protocol 1 Working_Solution Dilute in Media Stock_Solution->Working_Solution Serial Dilution Cell_Assay Cell-Based Assay Working_Solution->Cell_Assay Data_Analysis Data Analysis Cell_Assay->Data_Analysis

Caption: General experimental workflow from this compound powder to data analysis.

GNE203_Signaling GNE203 This compound Met c-Met Receptor (Tyrosine Kinase) GNE203->Met Inhibition Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) Met->Signaling Activation Cell_Effects Cellular Effects (Proliferation, Survival, etc.) Signaling->Cell_Effects Promotion

Caption: Simplified mechanism of action for this compound as a c-Met inhibitor.

References

GNE-203 Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GNE-203, a potent and selective inhibitor of the MET receptor tyrosine kinase, in cell culture experiments. The following sections detail the mechanism of action, recommended concentrations for optimal performance, and detailed protocols for key in vitro assays.

Introduction

This compound is a small molecule inhibitor that targets the mesenchymal-epithelial transition factor (MET), a receptor tyrosine kinase. The MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of this pathway is implicated in the development and progression of various cancers.[1][2] this compound exerts its effects by inhibiting the autophosphorylation of the MET kinase, thereby blocking downstream signaling cascades.

Data Presentation

The optimal concentration of this compound for cell culture applications can vary depending on the cell line and the specific experimental endpoint. The following table summarizes the effective concentration ranges and IC50 values for this compound in various cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Cell LineCancer TypeParameterValue (µM)
H460Non-Small Cell Lung CancerIC50Data not available in search results
H2126Non-Small Cell Lung CancerIC50Data not available in search results
VariousVarious CancersEffective Concentration Range0.1 - 10 µM (general guidance)[3][4][5]

Note: The IC50 values for H460 and H2126 cell lines were not explicitly found for this compound in the provided search results. The effective concentration range is a general recommendation based on typical in vitro testing concentrations for small molecule inhibitors.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on the viability of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., H460, H2126)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[7]

Protocol 2: Western Blot Analysis of MET Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on MET phosphorylation in cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-MET, anti-total-MET, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare protein samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against phospho-MET overnight at 4°C.[9]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total MET and a loading control to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-MET signal to the total MET signal and the loading control.

Mandatory Visualizations

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binding & Dimerization PI3K PI3K MET_Receptor->PI3K Phosphorylation RAS RAS MET_Receptor->RAS Activation STAT3 STAT3 MET_Receptor->STAT3 Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival STAT3->Survival Migration Migration STAT3->Migration GNE_203 GNE_203 GNE_203->MET_Receptor Inhibition

Caption: this compound inhibits MET receptor phosphorylation.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assay Cell Viability Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_GNE203 Treat with this compound Incubate_24h->Treat_GNE203 Incubate_48_72h Incubate 48-72h Treat_GNE203->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for cell viability assay with this compound.

References

GNE-203: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Sufficient data regarding the administration of GNE-203 in animal models is not publicly available in peer-reviewed literature. The following information is based on the identification of this compound as a MET inhibitor and general protocols for similar compounds. Researchers should use this as a preliminary guide and develop specific protocols based on their own in-house pilot studies.

Introduction

This compound is identified as a potent inhibitor of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase. The MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/MET axis is implicated in the progression of various cancers, making it a key target for therapeutic intervention. This compound, with CAS number 949560-05-8, is presumed to be a research compound developed by Genentech, given the "GNE" prefix.

Mechanism of Action and Signaling Pathway

This compound is expected to exert its biological effects by binding to the ATP-binding site of the MET receptor kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. Key pathways affected by MET inhibition include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are critical for tumor cell growth and survival.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) MET_receptor MET Receptor HGF->MET_receptor Binding & Dimerization RAS_MAPK RAS/MAPK Pathway MET_receptor->RAS_MAPK Activation PI3K_AKT PI3K/AKT Pathway MET_receptor->PI3K_AKT Activation STAT3 STAT3 Pathway MET_receptor->STAT3 Activation GNE203 This compound GNE203->MET_receptor Inhibition Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT3->Invasion Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Formulation This compound Formulation Treatment Treatment Administration (this compound or Vehicle) Formulation->Treatment Animal_Model Select Animal Model (e.g., Xenograft) Tumor_Implantation Tumor Implantation Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Tissue_Collection Tissue Collection & Analysis Endpoint->Tissue_Collection

Application Notes and Protocols: Western Blot Analysis of p-MET (Tyr1234/1235) Inhibition by GNE-203

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion.[1][2] Dysregulation of the HGF/MET signaling pathway, through mechanisms such as gene amplification, mutation, or overexpression, is implicated in the progression of numerous human cancers.[1][2][3] Activation of MET is initiated by autophosphorylation at key tyrosine residues, Tyr1234 and Tyr1235, within its kinase domain.[4] This phosphorylation event triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, promoting oncogenesis.[1]

GNE-203 is a small molecule inhibitor designed to target the MET kinase, preventing its phosphorylation and subsequent activation. This application note provides a detailed protocol for utilizing Western blot analysis to quantitatively assess the inhibitory effect of this compound on MET phosphorylation at Tyr1234/1235 in cancer cell lines.

Signaling Pathway and Experimental Rationale

The binding of HGF to the MET receptor induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This compound, as a MET inhibitor, is expected to decrease the levels of phosphorylated MET (p-MET), leading to the downregulation of its downstream signaling pathways. Western blotting is a powerful technique to visualize and quantify these changes in protein phosphorylation.

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET MET Receptor HGF->MET Binding pMET p-MET (Tyr1234/1235) MET->pMET Autophosphorylation PI3K_AKT PI3K/AKT Pathway pMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway pMET->RAS_MAPK GNE203 This compound GNE203->pMET Inhibition Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Figure 1: Simplified MET signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection:

    • Positive Control: Use cell lines with MET amplification and high basal p-MET levels, such as MKN-45 (gastric cancer), GTL-16 (gastric cancer), EBC-1 (NSCLC), or H1993 (NSCLC).[5][6][7]

    • Negative Control: Use cell lines with low MET expression, such as AGS (gastric cancer), SNU-1 (gastric cancer), or MKN-1 (gastric cancer).[8]

    • Inducible Positive Control: For cell lines with low basal p-MET, stimulation with HGF can be used to induce MET phosphorylation.

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) for comparison. Based on data from similar MET inhibitors, an IC50 in the nanomolar range is expected.[9]

  • HGF Stimulation (for inducible models):

    • Serum-starve cells overnight.

    • Pre-treat with this compound for 1-2 hours.

    • Stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before cell lysis.[5]

Protein Extraction
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10]

      • RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

      • Inhibitors (add fresh): Protease inhibitor cocktail, phosphatase inhibitor cocktail (containing sodium orthovanadate and sodium fluoride).[5]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

Western Blotting

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment (this compound) Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-MET, Total MET, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Quant_Analysis Densitometry & Normalization Imaging->Quant_Analysis

Figure 2: Experimental workflow for Western blot analysis of p-MET.
  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an 8% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk for blocking as it contains phosphoproteins that can increase background.[10]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

      • Recommended Primary Antibodies:

        • Phospho-MET (Tyr1234/1235)

        • Total MET

        • Phospho-AKT (Ser473)

        • Total AKT

        • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

        • Total p44/42 MAPK (Erk1/2)

        • GAPDH or β-actin (as a loading control)

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-MET signal to the total MET signal and/or the loading control.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a table for clear comparison of the effects of this compound across different concentrations and cell lines.

Table 1: Effect of this compound on p-MET Levels in MET-Amplified and Low-MET Expressing Cell Lines

Cell LineThis compound Conc. (nM)Relative p-MET/Total MET Ratio (Normalized to Vehicle)
MKN-45 (MET-amplified) Vehicle (DMSO)1.00
0.10.85
10.62
100.25
1000.05
1000<0.01
AGS (Low MET) Vehicle (DMSO)1.00
10000.95

Table 2: Effect of this compound on HGF-Induced p-MET Levels

Cell LineTreatmentRelative p-MET/Total MET Ratio (Normalized to Untreated)
A549 (Inducible p-MET) Untreated1.00
HGF (50 ng/mL)8.50
This compound (100 nM) + HGF (50 ng/mL)1.20

Troubleshooting

  • High Background:

    • Ensure adequate blocking with BSA.

    • Optimize antibody concentrations.

    • Increase the number and duration of wash steps.

  • No or Weak Signal:

    • Confirm protein transfer to the membrane.

    • Use fresh lysis buffer with active protease and phosphatase inhibitors.

    • Ensure the primary antibody is specific for the phosphorylated target and used at the correct dilution.

    • For low-abundance targets, consider immunoprecipitation to enrich for the protein of interest.

  • Non-specific Bands:

    • Optimize antibody dilutions.

    • Ensure the specificity of the primary antibody.

    • Use a negative control cell line to confirm the absence of the target protein.

Conclusion

This protocol provides a comprehensive guide for the Western blot analysis of p-MET inhibition by this compound. By following these detailed steps, researchers can effectively evaluate the potency and cellular activity of this compound and other MET inhibitors. The inclusion of appropriate controls and a structured approach to data analysis will ensure the generation of reliable and reproducible results, which are critical for advancing drug development efforts targeting the MET signaling pathway.

References

GNE-203 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-203 is a potent and selective inhibitor of the c-MET receptor tyrosine kinase. The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the development and progression of various cancers, making c-MET an attractive target for therapeutic intervention. These application notes provide detailed information on the solubility of this compound, its mechanism of action, and protocols for its use in common in vitro assays.

Physicochemical Properties

Molecular Formula: C₃₀H₂₉Cl₂F₃N₈O₃[1] Molecular Weight: 677.51 g/mol [1][2]

Solubility

Due to the absence of specific quantitative data, it is highly recommended that researchers determine the solubility of this compound in their specific experimental buffer or medium. A general protocol for determining solubility is provided in Section 4.1.

Table 1: Qualitative Solubility of this compound

SolventSolubility
DMSOSoluble[2]
EthanolData not available
WaterData not available
PBS (pH 7.4)Data not available

Mechanism of Action: Inhibition of the c-MET Signaling Pathway

This compound exerts its biological effects by inhibiting the tyrosine kinase activity of the c-MET receptor. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-MET triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis.

Key downstream signaling pathways activated by c-MET include:

  • RAS/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.

  • STAT3 Pathway: Activation of STAT3 promotes gene transcription involved in cell survival and proliferation.

By inhibiting the kinase activity of c-MET, this compound effectively blocks the activation of these downstream pathways, leading to the suppression of tumor growth and progression.

GNE_203_Pathway cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds and Activates RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 GNE203 This compound GNE203->cMET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion/Metastasis ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Invasion Survival Cell Survival mTOR->Survival STAT3->Proliferation STAT3->Survival

This compound inhibits the c-MET signaling pathway.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the thermodynamic solubility of this compound in a solvent of choice.

Materials:

  • This compound powder

  • Solvent of choice (e.g., DMSO, Ethanol, PBS pH 7.4)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh a small amount of this compound (e.g., 1-2 mg) and add it to a microcentrifuge tube.

    • Add a known volume of the solvent of choice (e.g., 1 mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the tube in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Quantification of Soluble this compound:

    • Carefully collect an aliquot of the clear supernatant.

    • Prepare a series of dilutions of the supernatant with the same solvent.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known this compound concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original supernatant by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Solubility_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh AddSolvent Add Known Volume of Solvent Weigh->AddSolvent Equilibrate Equilibrate (Shake for 24-48h) AddSolvent->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Analyze Analyze Concentration (HPLC/UV-Vis) CollectSupernatant->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Workflow for determining this compound solubility.
Protocol for In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Cancer cell line of interest (e.g., a c-MET dependent line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.5%) to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).

MTT_Assay_Workflow Start Start PrepareStock Prepare this compound Stock in DMSO Start->PrepareStock SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with this compound Dilutions PrepareStock->TreatCells IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight IncubateOvernight->TreatCells IncubateTreatment Incubate (24-72h) TreatCells->IncubateTreatment AddMTT Add MTT Reagent IncubateTreatment->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan with DMSO IncubateMTT->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for an in vitro cell viability assay.

Troubleshooting and Best Practices

  • Solubility Issues: If this compound precipitates out of solution upon dilution into aqueous buffers, consider preparing a more concentrated stock solution in DMSO and using a smaller volume for dilution. Sonication may also aid in the dissolution of the compound.

  • DMSO Toxicity: Always include a vehicle control (DMSO at the same final concentration as in the treated wells) to account for any effects of the solvent on cell viability. Keep the final DMSO concentration below 0.5% (v/v) whenever possible.

  • Assay Variability: Ensure uniform cell seeding and proper mixing of reagents to minimize well-to-well variability.

Safety Precautions

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for more detailed safety information.

References

Application Notes and Protocols: Profiling the Sensitivity of Cancer Cell Lines to the MET Inhibitor GNE-203

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GNE-203 is a potent and selective inhibitor of the MET receptor tyrosine kinase. The MET signaling pathway, when aberrantly activated, plays a crucial role in the proliferation, survival, migration, and invasion of cancer cells. A key mechanism of MET pathway activation in cancer is gene amplification, leading to overexpression and constitutive activation of the MET receptor. This phenomenon, often described as "oncogene addiction," renders cancer cells highly dependent on MET signaling for their survival, making them particularly susceptible to MET-targeted inhibitors like this compound.

These application notes provide a guide for identifying cancer cell lines sensitive to this compound and detailed protocols for assessing its biological effects. The focus is on cell lines harboring MET gene amplification, a key biomarker for sensitivity to MET inhibitors.

Cell Lines Sensitive to MET Inhibition

A defining characteristic of cancer cell lines sensitive to MET inhibitors is the amplification of the MET gene. This genetic alteration leads to a state of oncogene addiction, where the cells are highly dependent on the MET signaling pathway for their growth and survival. Below is a summary of representative cancer cell lines with documented MET amplification that are expected to be sensitive to this compound treatment.

Table 1: Cancer Cell Lines with MET Amplification Sensitive to MET Inhibitors

Cell LineCancer TypeKey CharacteristicsReference IC50 for MET Inhibitors (Compound)
MKN45 Gastric AdenocarcinomaHigh-level MET amplification, constitutive MET phosphorylation.[1]PHA-665752: ~100 nM
SNU-5 Gastric CarcinomaMET amplification.Data not available
EBC-1 Non-Small Cell Lung Cancer (NSCLC)Significant MET gene amplification, constitutive MET phosphorylation.Capmatinib: ~3.7 nM
H1993 Non-Small Cell Lung Cancer (NSCLC)MET gene amplification.Data not available

Note: IC50 values for this compound are not publicly available. The referenced IC50 values are for other selective MET inhibitors and serve as an indication of the expected potency in these MET-amplified cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MET signaling pathway and a general workflow for evaluating the efficacy of this compound.

MET_Signaling_Pathway MET Signaling Pathway and Point of this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds PI3K PI3K MET_Receptor->PI3K Activates RAS RAS MET_Receptor->RAS Activates This compound This compound This compound->MET_Receptor Inhibits Autophosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: MET Signaling Pathway and this compound Inhibition.

Experimental_Workflow Experimental Workflow for this compound Evaluation Cell_Culture Culture MET-amplified cell lines (e.g., MKN45, EBC-1) Treatment Treat cells with a dose range of this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT or CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-MET, MET, p-Akt, Akt, p-ERK, ERK) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for this compound Evaluation.

Experimental Protocols

Herein are detailed protocols for assessing the effects of this compound on sensitive cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • MET-amplified cancer cell lines (e.g., MKN45, EBC-1)

  • Complete growth medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting range is 1 nM to 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for MET Signaling Pathway

This protocol is for assessing the inhibition of MET phosphorylation and downstream signaling by this compound.

Materials:

  • MET-amplified cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MET (Tyr1234/1235), anti-MET, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Apoptosis Assay (Annexin V-FITC Staining)

This protocol is for detecting apoptosis induced by this compound using flow cytometry.[2][3][4]

Materials:

  • MET-amplified cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x and 5x IC50) for 24 or 48 hours.

    • Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

    • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Disclaimer

These application notes are intended for research use only and are not for use in diagnostic or therapeutic procedures. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the end-user to validate the protocols for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: GNE-203 Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the experimental compound GNE-203 is not currently available in publicly accessible scientific literature or databases. As a result, this technical support center provides generalized troubleshooting guidance for experimental small molecules based on common laboratory practices. The following information is not specific to this compound and should be adapted based on your internal experimental data and observations.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results with this compound in our cell-based assays. What are the potential causes?

A1: Inconsistent results in cell-based assays can stem from several factors, including:

  • Compound Stability and Solubility: Ensure this compound is fully solubilized in your vehicle solvent (e.g., DMSO) and stable under your experimental conditions (temperature, light exposure). Precipitated compound can lead to variability. Consider performing a solubility test.

  • Cell Line Health and Passage Number: Use cells at a consistent and low passage number. High passage numbers can lead to genetic drift and altered cellular responses. Regularly check for mycoplasma contamination.

  • Assay Conditions: Minor variations in incubation times, cell seeding density, and reagent concentrations can significantly impact results. Standardize your protocol and perform regular quality control checks.

  • Vehicle Control Effects: Ensure the concentration of the vehicle solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or the assay readout.

Q2: How can we investigate potential off-target effects of this compound?

A2: Investigating off-target effects is a critical step in characterizing a novel compound. Consider the following approaches:

  • Target-Based Approaches: If the intended target of this compound is known, perform assays with structurally related proteins or other members of the same protein family to assess specificity.

  • Phenotypic Screening: Utilize high-content imaging or other multi-parameter readouts to identify unexpected cellular phenotypes induced by this compound.

  • Proteomics and Genomics: Techniques like chemical proteomics can identify direct binding partners of the compound, while transcriptomic (e.g., RNA-seq) or proteomic profiling can reveal broader cellular changes, offering clues to off-target pathways.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Plate-Based Assays
Potential Cause Troubleshooting Step
Compound PrecipitationVisually inspect wells for precipitate under a microscope. Prepare fresh compound dilutions for each experiment. Consider using a different solvent or a lower concentration.
Inconsistent Cell SeedingUse an automated cell counter for accurate cell density determination. Ensure even cell suspension before and during plating.
Edge EffectsAvoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Pipetting ErrorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Issue 2: Unexpected Cellular Toxicity
Potential Cause Troubleshooting Step
Off-Target EffectsSee FAQ Q2 for strategies to identify off-target interactions.
Compound DegradationDegradation products may be more toxic than the parent compound. Assess compound stability in your cell culture media over the course of the experiment using techniques like HPLC.
Solvent ToxicityPerform a dose-response curve with the vehicle solvent alone to determine the maximum tolerated concentration.

Experimental Protocols

Note: As specific experimental protocols for this compound are not available, the following are generalized examples.

General Protocol for a Cell Viability Assay (e.g., using a resazurin-based reagent):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) under standard cell culture conditions.

  • Reagent Addition: Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Incubate for 1-4 hours, then measure fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of viable cells.

Visualizations

Logical Relationship: Troubleshooting Inconsistent Assay Results

Inconsistent_Results Inconsistent Results Compound_Issues Compound Issues Inconsistent_Results->Compound_Issues Cell_Issues Cellular Issues Inconsistent_Results->Cell_Issues Assay_Issues Assay Protocol Issues Inconsistent_Results->Assay_Issues Solubility Poor Solubility / Precipitation Compound_Issues->Solubility Stability Compound Instability Compound_Issues->Stability Passage High Passage Number Cell_Issues->Passage Contamination Mycoplasma Contamination Cell_Issues->Contamination Seeding Inconsistent Seeding Assay_Issues->Seeding Incubation Variable Incubation Assay_Issues->Incubation Reagents Reagent Variability Assay_Issues->Reagents

Caption: A flowchart illustrating potential sources of experimental variability.

Experimental Workflow: Investigating Off-Target Effects

Start Start: Observe Unexpected Phenotype Target_Assay Assess Specificity Against Related Targets Start->Target_Assay Phenotypic_Screen Broad Phenotypic Screening Start->Phenotypic_Screen Omics Genomic / Proteomic Profiling Start->Omics Hypothesis Formulate Off-Target Hypothesis Target_Assay->Hypothesis Phenotypic_Screen->Hypothesis Omics->Hypothesis Validation Validate Hypothesis (e.g., using knockout/knockdown) Hypothesis->Validation

Caption: A workflow for identifying and validating potential off-target effects.

Identifying and minimizing GNE-203 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of the kinase inhibitor GNE-203. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor. While detailed public information on this compound is limited, it is listed by some suppliers as a Met inhibitor. The c-Met proto-oncogene encodes the MET receptor tyrosine kinase, which is involved in cell proliferation, survival, and migration.

Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

Q3: I am observing a phenotype (e.g., cell death, morphological changes) that is inconsistent with the known function of c-Met. Could this be an off-target effect of this compound?

It is possible that the observed phenotype is due to off-target effects. To investigate this, a systematic approach is recommended. This includes performing dose-response experiments to compare the concentration at which the phenotype is observed with the IC50 for c-Met inhibition. Additionally, using a structurally different c-Met inhibitor or employing genetic techniques like siRNA or CRISPR to validate the on-target effect can be insightful.

Q4: How can I identify the specific off-target kinases of this compound in my experimental system?

Several methods can be employed to identify off-target kinases:

  • Kinome Profiling: This involves screening the inhibitor against a large panel of purified kinases to determine its selectivity. Commercial services like KINOMEscan™ offer comprehensive profiling.

  • Chemoproteomics: This technique uses chemical probes to enrich and identify inhibitor-binding proteins from cell lysates, which are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding. Changes in the melting temperature of proteins other than the primary target can indicate off-target binding.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues that may arise when using this compound.

Issue 1: Unexpected or Inconsistent Experimental Results
Symptom Possible Cause Suggested Solution
High cellular toxicity at concentrations expected to be selective for the primary target.Off-target toxicity.Perform a dose-response curve and determine the IC50 for cell viability. Compare this to the IC50 for target inhibition. A narrow window between efficacy and toxicity may suggest off-target effects.
Phenotype does not match genetic knockdown/knockout of the primary target.The inhibitor has off-targets that contribute to the observed phenotype.Use a structurally unrelated inhibitor for the same target to see if the phenotype is recapitulated. Perform a rescue experiment by overexpressing a drug-resistant mutant of the primary target.
Inconsistent results between experimental replicates.Issues with compound stability, solubility, or experimental setup.Ensure proper solubilization and storage of this compound. Verify the final concentration of the inhibitor in your assays. Check for lot-to-lot variability of the compound.
Issue 2: Difficulty Confirming On-Target Engagement
Symptom Possible Cause Suggested Solution
No change in the phosphorylation of a known downstream substrate of the primary target.Poor cell permeability of the inhibitor, insufficient concentration, or rapid metabolism.Perform a cellular target engagement assay like CETSA to confirm binding in intact cells. Increase the concentration of the inhibitor or the treatment duration.
The inhibitor is potent in biochemical assays but not in cell-based assays.The inhibitor may be actively transported out of the cell or have poor membrane permeability.Use cell lines with known expression levels of drug transporters. Consider using a different cell line or a more permeable analog if available.

Experimental Protocols

Protocol 1: Kinome Profiling (Generalized)

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay: A competitive binding assay is commonly used.

    • A test kinase is tagged with DNA.

    • The kinase is incubated with an active-site directed ligand immobilized on a solid support (e.g., beads).

    • This compound is added at a fixed concentration (e.g., 1 µM) to compete with the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as the percentage of kinase bound to the solid support relative to a DMSO control. A lower percentage indicates stronger binding of the inhibitor.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target(s) in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) to induce protein denaturation and aggregation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein (and potential off-targets) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Data Presentation

Due to the limited publicly available data for this compound, the following tables are presented as templates with hypothetical data to illustrate how to summarize and compare off-target profiling results.

Table 1: Hypothetical Kinome Scan Data for this compound

Kinase% Inhibition @ 1µM this compound
c-Met (Primary Target) 98%
Kinase A85%
Kinase B72%
Kinase C55%
......

Table 2: Hypothetical IC50 Values for this compound On- and Off-Targets

TargetBiochemical IC50 (nM)Cellular IC50 (nM)
c-Met 10 50
Kinase A150800
Kinase B500>1000
Kinase C>1000>1000

Visualizations

Signaling Pathway

GNE203_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met HGF->c-Met Binds & Activates Downstream_Signaling_On_Target Downstream Signaling (e.g., PI3K/AKT, MAPK) c-Met->Downstream_Signaling_On_Target Activates Off-Target_Kinase Off-Target_Kinase Downstream_Signaling_Off_Target Unintended Downstream Signaling Off-Target_Kinase->Downstream_Signaling_Off_Target Activates This compound This compound This compound->c-Met Inhibits This compound->Off-Target_Kinase Inhibits Cellular_Response_On_Target Desired Cellular Response Downstream_Signaling_On_Target->Cellular_Response_On_Target Cellular_Response_Off_Target Off-Target Phenotype Downstream_Signaling_Off_Target->Cellular_Response_Off_Target

Caption: this compound signaling, illustrating on- and off-target inhibition.

Experimental Workflow

Off_Target_Workflow cluster_workflow Workflow for Investigating Off-Target Effects Start Observe Unexpected Phenotype Confirm_On_Target Confirm On-Target Engagement (e.g., CETSA) Start->Confirm_On_Target Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_IC50 Compare Phenotype EC50 with Target IC50 Dose_Response->Compare_IC50 Identify_Off_Targets Identify Potential Off-Targets (e.g., Kinome Scan, Proteomics) Compare_IC50->Identify_Off_Targets Discrepancy Suggests Off-Target Validate_Off_Targets Validate Off-Target (e.g., siRNA, CRISPR) Identify_Off_Targets->Validate_Off_Targets Conclusion Characterize Off-Target Mediated Phenotype Validate_Off_Targets->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Result Q1 Is On-Target Engagement Confirmed? Start->Q1 A1_Yes Proceed to Off-Target Investigation Q1->A1_Yes  Yes A1_No Troubleshoot Compound Delivery/ Activity Q1->A1_No  No Q2 Does Phenotype EC50 Match Target IC50? A1_Yes->Q2 A2_Yes Phenotype is Likely On-Target Q2->A2_Yes  Yes A2_No Phenotype is Likely Off-Target Q2->A2_No  No

Caption: Decision tree for troubleshooting this compound experimental outcomes.

Technical Support Center: Optimizing GNE-203 Concentration for Maximum MET Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing GNE-203, a potent MET inhibitor. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the generation of reliable and reproducible data in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of this pathway is implicated in the progression of numerous human cancers. This compound functions by binding to the ATP-binding site of the MET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.

Q2: What are the expected biological effects of this compound in sensitive cancer cell lines?

In cancer cell lines with MET amplification or overexpression, this compound is expected to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. Treatment should lead to a significant reduction in the phosphorylation of MET and its downstream effectors like AKT and ERK.

Q3: Which cancer types or cell lines are most likely to be sensitive to this compound?

Cancers with MET gene amplification, such as certain types of non-small cell lung cancer, gastric cancer, and glioblastoma, are primary targets. Cell lines with known MET overexpression or specific MET mutations are also predicted to be highly sensitive.

Q4: How should I store and handle this compound?

This compound is typically supplied as a solid powder. For long-term storage, it should be kept at -20°C in a dry, dark environment.[1] For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. This stock solution should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] It is recommended to prepare aqueous working solutions fresh for each experiment.

Data Presentation

Table 1: Reported IC50 Values for MET Inhibitors in Various Cancer Cell Lines
Cell LineCancer TypeMET InhibitorReported IC50 (nM)
EBC-1Lung Squamous CarcinomaTepotinib1.5
Hs746TGastric CancerSavolitinib2.0
MKN-45Gastric CancerCrizotinib5.0
H1993Lung AdenocarcinomaTepotinib>1000 (Resistant)

Data adapted from representative studies on MET inhibitors.[2]

Table 2: Recommended Concentration Ranges for this compound in Preclinical Studies

Disclaimer: The following are general recommendations based on typical concentrations used for potent MET inhibitors. Optimal concentrations should be determined empirically for each experimental system.

ApplicationRecommended Concentration RangeNotes
In Vitro Cell-Based Assays
Cell Viability/Proliferation1 nM - 10 µMPerform a wide dose-response curve to determine the IC50.
Western Blot (p-MET inhibition)10 nM - 1 µMA 2-4 hour treatment is often sufficient to observe maximal inhibition.
Migration/Invasion Assays10 nM - 1 µMConcentration should be at or below the IC50 to avoid confounding cytotoxic effects.
In Vivo Xenograft Studies
Mouse Models10 - 50 mg/kg/dayDosage and schedule are highly dependent on the tumor model, formulation, and route of administration. Pilot studies are essential.

Note: For in vivo studies, proper formulation of this compound is critical for bioavailability. A common formulation for similar small molecules involves solvents like DMSO, PEG300, and Tween 80 in saline.

Troubleshooting Guides

Issue 1: Observed IC50 value is significantly higher than expected (Reduced Potency).
Potential Cause Troubleshooting Steps
Compound Degradation - Ensure this compound solid and stock solutions are stored correctly at -20°C or -80°C and protected from light. - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.
Assay Conditions - High serum concentrations in the culture medium can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage during treatment. - For ATP-competitive inhibitors, high intracellular ATP levels can compete with the drug. Ensure cells are in a consistent metabolic state.
Cell Line Characteristics - The cell line may have intrinsic or acquired resistance mechanisms, such as mutations in the MET kinase domain or activation of bypass signaling pathways. - Confirm the MET dependency of your cell line via genetic analysis (amplification, mutation) or by demonstrating sensitivity to other MET inhibitors.
Incorrect HGF Stimulation - Testing c-Met inhibitors at non-physiological concentrations of HGF may lead to incorrect predictions of drug efficacy.[3] Consider testing with and without exogenous HGF, or at physiological HGF levels.
Issue 2: Inconsistent results between experiments.
Potential Cause Troubleshooting Steps
Cellular Factors - Use cells within a consistent, low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. - Monitor cell health and morphology to ensure consistency.
Reagent Variability - Use fresh media and supplements for each experiment. - Ensure the this compound stock solution is properly mixed before preparing dilutions.
Operator Error - Calibrate pipettes regularly. - Ensure consistent incubation times and conditions. - Use a standardized protocol across all experiments.
Issue 3: No inhibition of downstream signaling (e.g., p-MET, p-AKT) observed in Western Blot.
Potential Cause Troubleshooting Steps
Suboptimal Lysis Conditions - Ensure that your lysis buffer contains freshly added phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
Low Basal MET Activity - Some cell lines may have low basal levels of MET phosphorylation. Consider stimulating the cells with HGF for a short period (e.g., 15-30 minutes) before this compound treatment to induce a robust p-MET signal.
Incorrect Time Point - The inhibition of MET phosphorylation can be rapid. Perform a time-course experiment (e.g., 0.5, 1, 2, 4 hours) to determine the optimal treatment duration for observing maximal inhibition.
Antibody or Blotting Issues - Use a validated phospho-specific antibody for p-MET. - Ensure efficient protein transfer to the membrane. - Use a blocking buffer, such as BSA, that does not interfere with phospho-antibody binding. Avoid milk-based blockers for phospho-proteins.
Issue 4: In vivo experiments show limited efficacy.
Potential Cause Troubleshooting Steps
Poor Formulation/Solubility - this compound is soluble in DMSO. For in vivo use, a formulation that maintains solubility and stability in an aqueous environment is crucial. A common vehicle is DMSO:PEG300:Tween-80:Saline. - Prepare the formulation fresh daily and check for any precipitation before administration.
Suboptimal Dosing or Schedule - The dose may be too low to achieve a therapeutic concentration in the tumor tissue. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - The dosing schedule may not be frequent enough to maintain target inhibition. Consider pharmacokinetic studies to determine the half-life of the compound in vivo.
Inappropriate Tumor Model - Ensure the selected xenograft or syngeneic model is driven by MET signaling. Validate the MET status of the tumor cells before implantation.
Host Factors - Be aware that murine HGF may not efficiently stimulate human c-Met, which can affect the outcome in certain xenograft models.[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT) for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting concentration is 20 µM, with 10-12 dilution points.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for MET Phosphorylation
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. If required, stimulate with HGF (e.g., 50 ng/mL) for 15 minutes prior to harvesting.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification:

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, and a loading control like GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply an ECL chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

MET_Signaling_Pathway HGF HGF MET_Receptor MET Receptor (Tyrosine Kinase) HGF->MET_Receptor Binds PI3K PI3K MET_Receptor->PI3K Activates GRB2_SOS GRB2/SOS MET_Receptor->GRB2_SOS Activates GNE203 This compound GNE203->MET_Receptor Inhibits Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified MET signaling pathway and the inhibitory action of this compound.

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (Cell Adhesion) seed_cells->overnight_incubation treat_cells Treat Cells with This compound overnight_incubation->treat_cells prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->treat_cells incubation_72h Incubate for 72 hours treat_cells->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Solubilize Formazan (e.g., with DMSO) incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 value of this compound.

Troubleshooting_Logic problem High or Inconsistent IC50 check_compound Check Compound Integrity & Storage problem->check_compound Is the compound stable? check_cells Verify Cell Line Characteristics problem->check_cells Is the cell model appropriate? check_protocol Review Assay Protocol problem->check_protocol Is the procedure consistent? solution_compound {Use fresh aliquots| Store at -80°C| Protect from light} check_compound->solution_compound solution_cells {Confirm MET dependency| Use low passage cells| Standardize cell density} check_cells->solution_cells solution_protocol {Calibrate pipettes| Optimize serum concentration| Consistent incubation times} check_protocol->solution_protocol

Caption: Troubleshooting logic for unexpected this compound IC50 results.

References

Technical Support Center: Stability and Degradation of Small Molecule Inhibitors in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for GNE-203 in culture media are not publicly available. This guide provides general information, troubleshooting advice, and experimental protocols applicable to small molecule inhibitors, referred to here as "Inhibitor-X," to help researchers assess stability in their own experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of small molecule inhibitors?

A1: Proper preparation and storage of stock solutions are critical for maintaining the integrity and activity of small molecule inhibitors.[1]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many small molecules for high-concentration stock solutions due to its excellent solubilizing capacity.[2] Always use high-purity, anhydrous DMSO to minimize degradation, as residual moisture can lead to compound instability.[3] The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid cellular toxicity.[2][3]

  • Storage Conditions:

    • Solid Form: Store the compound in a cool, dark, and dry place. For long-term storage, refer to the manufacturer's recommendations, which often specify -20°C or -80°C.[1] As a general guide, compounds in powdered form can be stable for up to three years when stored at -20°C.[4]

    • Stock Solutions: Aliquot stock solutions into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[2][4] Store these aliquots at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months or longer).[2][4] Protect light-sensitive compounds by using amber vials or wrapping them in foil.[1][3]

Q2: What factors can influence the stability of a small molecule inhibitor in cell culture media?

A2: Several factors can contribute to the degradation of a small molecule inhibitor in your experiments:

  • Aqueous Instability: Some compounds are inherently unstable in aqueous environments at 37°C.[5]

  • Media Components: Components within the culture media, such as amino acids, vitamins, or the presence of reducing agents like glutathione, can react with and degrade the inhibitor.[5][6]

  • pH: The pH of the culture medium (typically around 7.4) can affect the stability of pH-sensitive compounds.[5][7]

  • Serum Proteins: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules. This binding can sometimes stabilize the compound, but it can also reduce its effective concentration.[3][5][8]

  • Cellular Metabolism: Cells can metabolize the inhibitor into inactive forms.[3]

  • Light Exposure: Light-sensitive compounds can degrade upon exposure to light.[9]

  • Adsorption: Inhibitors can adsorb to the surface of plasticware, such as cell culture plates and pipette tips, which reduces the actual concentration in the medium.[3][5]

Q3: How can I determine if my inhibitor is degrading in my experiment?

A3: The most reliable method to assess the stability of your inhibitor is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods can quantify the amount of intact inhibitor remaining over time. A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no observable effect of the inhibitor. 1. Degraded inhibitor: The compound may have degraded due to improper storage or instability in the culture medium.[1] 2. Inaccurate concentration: Errors in preparing the stock solution or dilutions.[1] 3. Precipitation: The inhibitor has low solubility in the aqueous culture medium.[1]1. Use a fresh aliquot of the inhibitor. Perform a stability study (see Experimental Protocols). 2. Verify all calculations and ensure pipettes are calibrated. 3. Ensure the final DMSO concentration is low (<0.5%). Visually inspect for precipitate under a microscope.[1][10]
Compound seems to disappear from the media, but no degradation products are detected. 1. Adsorption to plasticware: The compound is sticking to the surfaces of your plates and tips.[3][5] 2. Cellular uptake: The inhibitor is being taken up by the cells.[5]1. Use low-protein-binding plasticware. Include a control well without cells to measure non-specific binding.[5] 2. Analyze cell lysates to quantify the intracellular concentration of the inhibitor.[5]
High variability in results between replicate wells. 1. Inconsistent sample handling: Variations in timing or processing of samples. 2. Incomplete solubilization: The inhibitor is not fully dissolved in the stock solution or media.[5]1. Ensure precise and consistent timing for all experimental steps. 2. Confirm complete dissolution of the compound. Gentle warming or sonication may help.

Data Presentation

Table 1: Hypothetical Stability of Inhibitor-X in Different Culture Media at 37°C

Time (hours)DMEM (% Remaining)DMEM + 10% FBS (% Remaining)RPMI-1640 (% Remaining)RPMI-1640 + 10% FBS (% Remaining)
0 100 ± 2.1100 ± 1.8100 ± 2.5100 ± 2.0
2 95 ± 3.598 ± 2.292 ± 4.197 ± 2.8
8 78 ± 4.292 ± 3.175 ± 5.390 ± 3.5
24 45 ± 5.185 ± 4.540 ± 6.282 ± 4.9
48 15 ± 3.870 ± 5.612 ± 4.765 ± 6.1

Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis. This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessing the Stability of a Small Molecule Inhibitor in Cell Culture Media

This protocol provides a general method for determining the stability of "Inhibitor-X" in culture media using HPLC-MS.[5]

1. Materials:

  • Inhibitor-X

  • Anhydrous DMSO

  • Cell culture media (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 24-well sterile culture plates (low-protein-binding recommended)

  • HPLC-MS system

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of Inhibitor-X in anhydrous DMSO.

  • Prepare the desired cell culture media with and without 10% FBS.

  • Prepare a working solution of Inhibitor-X by diluting the stock solution in the respective media to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

3. Experimental Procedure:

  • Add 1 mL of the working solution of Inhibitor-X to triplicate wells of a 24-well plate for each condition (e.g., DMEM, DMEM + 10% FBS).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Immediately process the samples for HPLC-MS analysis or store them at -80°C until analysis. Sample processing may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation.

4. HPLC-MS Analysis:

  • Analyze the supernatant from each sample using a validated HPLC-MS method to quantify the concentration of the intact Inhibitor-X.

  • Calculate the percentage of Inhibitor-X remaining at each time point by normalizing the peak area to the average peak area at time 0.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Prepare Working Solution (e.g., 10 µM in Media) prep_stock->prep_working prep_media Prepare Culture Media (with and without 10% FBS) prep_media->prep_working add_to_plate Aliquot Working Solution into 24-well Plate prep_working->add_to_plate incubate Incubate at 37°C, 5% CO₂ add_to_plate->incubate collect_samples Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->collect_samples process_samples Process Samples (e.g., Protein Precipitation) collect_samples->process_samples hplc_ms Analyze by HPLC-MS process_samples->hplc_ms calc_remaining Calculate % Remaining vs. Time 0 hplc_ms->calc_remaining troubleshooting_workflow start Inconsistent or No Inhibitor Effect Observed check_storage Check Stock Solution Storage and Age start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improperly Stored or Old check_solubility Check for Precipitation in Media check_storage->check_solubility Properly Stored and Fresh prepare_fresh->check_solubility optimize_solvent Optimize Final Solvent Concentration (<0.5%) check_solubility->optimize_solvent Precipitate Observed run_stability Perform Stability Assay (HPLC-MS) check_solubility->run_stability No Precipitate optimize_solvent->run_stability stable Compound is Stable run_stability->stable >80% remaining unstable Compound is Unstable run_stability->unstable <80% remaining modify_exp Modify Experiment: - Shorter incubation - Add fresh compound unstable->modify_exp signaling_pathway ligand Ligand receptor Receptor ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B (Target) kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor Inhibitor-X inhibitor->kinase_b

References

GNE-203 Technical Support Center: Troubleshooting Insolubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GNE-203 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a focus on addressing common challenges related to its solubility.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Q1: My this compound powder is not dissolving in DMSO. What should I do?

A1: If you are experiencing difficulty dissolving this compound in DMSO, please consider the following troubleshooting steps:

  • Use High-Quality, Anhydrous DMSO: this compound is soluble in DMSO.[1] However, the presence of water can significantly reduce the solubility of hydrophobic compounds. Ensure you are using a fresh, sealed bottle of anhydrous, high-purity DMSO.

  • Vortex Thoroughly: After adding the DMSO to the this compound powder, cap the vial tightly and vortex the solution vigorously for 2-5 minutes.

  • Gentle Warming: If the compound has not fully dissolved, you can gently warm the solution in a 37°C water bath for 10-15 minutes. This can help increase the solubility.

  • Sonication: For further assistance with dissolution, place the vial in a water bath sonicator for 15-30 minutes. This provides mechanical agitation to break up any compound aggregates.

  • Visual Inspection: After these steps, visually inspect the solution to ensure it is clear and free of any particulate matter before use.

Q2: The this compound solution was clear in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common phenomenon known as "precipitation upon dilution" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. Here are strategies to prevent this:

  • Perform Serial Dilutions: Instead of a single large dilution, perform stepwise dilutions. First, create an intermediate dilution of your high-concentration DMSO stock in pure DMSO. Then, slowly add this intermediate stock to your aqueous medium while gently vortexing.

  • Slow Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly and with continuous mixing. This helps to disperse the compound more effectively and can prevent it from crashing out of solution.

  • Maintain a Low Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure the stability and activity of your this compound, follow these storage guidelines:

  • Powder: Store the lyophilized powder at -20°C for long-term storage.

  • Stock Solution: Prepare a high-concentration stock solution in DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. A product datasheet suggests that stock solutions can be stored at -20°C for up to one month and at -80°C for up to six months.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of this pathway is implicated in various cancers.

Data Presentation

Currently, specific quantitative solubility data for this compound in various solvents is not widely published. It is recommended to refer to the Certificate of Analysis provided by your supplier for batch-specific solubility information. The table below provides a template for recording your own solubility observations.

SolventTemperature (°C)Maximum Observed Soluble Concentration (mg/mL)Molar Concentration (mM)Notes
DMSO25 (Room Temp)
DMSO37With gentle warming
Ethanol25 (Room Temp)
PBS (pH 7.4)25 (Room Temp)

Experimental Protocols

Below are detailed methodologies for the preparation of this compound stock solutions and a general protocol for a cell-based assay.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 677.51 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Equilibration: Allow the this compound powder and DMSO to come to room temperature before use.

  • Weighing: In a sterile vial, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.78 mg of this compound.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Agitation: Vortex the solution vigorously for 2-5 minutes.

  • Optional Sonication: If the compound has not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.

  • Optional Warming: If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing or sonication.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates before use.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)

Materials:

  • Cells of interest seeded in a 96-well plate

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental use.

GNE203_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway HGF HGF (Hepatocyte Growth Factor) cMET c-MET Receptor HGF->cMET Activation PI3K PI3K cMET->PI3K RAS RAS cMET->RAS GNE203 This compound GNE203->cMET Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the c-MET signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay start This compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution (Store at -80°C) dissolve->stock dilute Serial Dilution in Culture Medium stock->dilute Working Dilution treat Treat Cells (e.g., 24-72h) dilute->treat measure Measure Endpoint (e.g., Viability) treat->measure

Caption: General workflow for preparing and using this compound.

References

Technical Support Center: GNE-203 and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using the MET inhibitor, GNE-203.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase. The MET signaling pathway plays a crucial role in cell proliferation, survival, and motility.[1][2] In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth. This compound exerts its anti-proliferative effects by binding to the MET kinase domain and inhibiting its activity, thereby blocking downstream signaling cascades.

Q2: We are observing inconsistent IC50 values for this compound between experiments. What are the potential causes?

Inconsistent IC50 values can arise from several factors, broadly categorized as biological, methodological, and compound-related.

  • Biological Factors:

    • Cell Line Heterogeneity: Different cancer cell lines exhibit varying levels of dependence on the MET pathway. A cell line with high MET amplification or activating mutations will likely show greater sensitivity to this compound. Ensure the MET status of your cell line is well-characterized.

    • Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug responses. Regularly check for mycoplasma contamination and ensure cells are in the exponential growth phase at the time of seeding.

  • Methodological Factors:

    • Assay Choice: Proliferation assays measure different cellular parameters. Metabolic-based assays (e.g., MTT, XTT, CellTiter-Glo) measure enzymatic activity, which may not always directly correlate with cell number, especially if this compound affects cellular metabolism. Direct cell counting methods (e.g., Trypan blue exclusion, automated cell counters) or DNA synthesis assays (e.g., BrdU incorporation) can provide a more direct measure of proliferation.

    • Inconsistent Incubation Times: Adhere strictly to the same incubation times for compound treatment and assay development in all experiments.

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.

  • Compound-Related Factors:

    • Compound Stability and Storage: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions to prevent degradation.

Q3: Why might we see a decrease in cell viability at 24 hours, which seems to recover at 48 or 72 hours?

This phenomenon can be attributed to a few factors:

  • Cytostatic vs. Cytotoxic Effects: this compound may be primarily cytostatic, meaning it inhibits cell proliferation rather than directly killing the cells. The initial decrease in viability might reflect a slowing of the growth rate, but if the compound degrades over time in the culture medium, the cells may resume proliferation.

  • Cellular Adaptation: Cells can sometimes adapt to the presence of an inhibitor, potentially through the activation of alternative survival pathways.

Q4: We are not observing a significant effect of this compound on the proliferation of our chosen cell line. What could be the reason?

  • Inappropriate Cell Line: Confirm that your cell line is dependent on the MET signaling pathway for proliferation. Cell lines without MET amplification or activating mutations may be insensitive to this compound.

  • Low Compound Concentration or Insufficient Treatment Time: Perform a dose-response experiment with a wide range of this compound concentrations. Consider extending the treatment duration, as the effects of a cytostatic agent may be more pronounced at later time points.

  • Presence of Resistance Mechanisms: The cell line may possess intrinsic or acquired resistance to MET inhibitors, such as mutations in downstream signaling components (e.g., KRAS).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells Inaccurate pipetting; Uneven cell seeding; Edge effects on the plate.Use calibrated pipettes and practice consistent technique. Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS.
Inconsistent IC50 values between experiments Variation in cell passage number or health; Inconsistent incubation times; Instability of this compound dilutions.Use cells within a narrow passage range. Standardize all incubation times. Prepare fresh this compound dilutions for each experiment.
High background in "no cell" control wells Contamination of media or reagents; Interference of this compound with the assay reagents.Use fresh, sterile media and reagents. Run a control with this compound in cell-free media to check for direct interaction with the assay dye or substrate.
No significant effect on proliferation Inappropriate cell line; Low compound concentration or insufficient treatment time.Confirm MET dependency of the cell line. Perform a broad dose-response and a time-course experiment.
Discrepancy between metabolic and cell counting assays This compound affects cellular metabolism without inducing cell death.Use an orthogonal assay method (e.g., direct cell counting or a DNA synthesis assay) to confirm the results of a metabolic assay.

Experimental Protocols

Due to the lack of a standardized, publicly available protocol specifically for this compound in proliferation assays, the following are generalized protocols for common cell viability assays that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: MTT Assay (Metabolic Activity)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

Protocol 2: Direct Cell Counting (Trypan Blue Exclusion)
  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay protocol, but use a larger format plate (e.g., 24-well or 12-well) to ensure a sufficient number of cells for counting.

  • Cell Harvesting: At the end of the treatment period, aspirate the medium, wash the cells with PBS, and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Cell Staining: Resuspend the cells in a known volume of culture medium. Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter and count the number of viable (unstained) and non-viable (blue) cells.

  • Data Analysis: Calculate the percentage of viable cells and the total number of viable cells per well for each treatment condition.

Data Presentation

No specific quantitative data for this compound's effect on a wide range of cancer cell lines was found in the public domain during the literature search. Researchers should generate their own dose-response curves and IC50 values for their cell lines of interest.

Table 1: Example of IC50 Values for MET Inhibitors in Various Cancer Cell Lines (for illustrative purposes)

Cell LineCancer TypeMET StatusMET InhibitorIC50 (nM)Reference
Hs746TGastric CancerAmplifiedCrizotinib15[3]
EBC-1NSCLCAmplifiedPF-234106610[4]
MKN-45Gastric CancerAmplifiedPHA-665752<100[5]
SNU-5Gastric CancerAmplifiedCrizotinib20
H1993NSCLCAmplifiedCapmatinib5

Signaling Pathway and Experimental Workflow Diagrams

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET Receptor MET Receptor Tyrosine Kinase Domain HGF->MET Receptor Binds and Activates GRB2 GRB2 MET Receptor:p1->GRB2 Phosphorylates PI3K PI3K MET Receptor:p1->PI3K Activates STAT3 STAT3 MET Receptor:p1->STAT3 Activates This compound This compound This compound->MET Receptor:p1 Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility ERK->Motility AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT3->Proliferation

Caption: this compound inhibits the MET signaling pathway.

Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in multi-well plate Prepare_GNE203 Prepare serial dilutions of this compound Treat_Cells Treat cells with this compound and controls Prepare_GNE203->Treat_Cells Incubate Incubate for desired time period (e.g., 24-72h) Treat_Cells->Incubate Add_Reagent Add proliferation assay reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Incubate_Assay Incubate for color/signal development Add_Reagent->Incubate_Assay Read_Plate Read plate on microplate reader Incubate_Assay->Read_Plate Calculate_Viability Calculate % cell viability Read_Plate->Calculate_Viability Generate_Curve Generate dose-response curve Calculate_Viability->Generate_Curve Determine_IC50 Determine IC50 value Generate_Curve->Determine_IC50

Caption: General workflow for a cell proliferation assay.

Troubleshooting_Logic cluster_investigate Investigation Areas cluster_solutions Potential Solutions Inconsistent_Results Inconsistent Proliferation Assay Results with this compound Biological_Factors Biological Factors (Cell line, passage, health) Inconsistent_Results->Biological_Factors Methodological_Factors Methodological Factors (Assay type, timing, pipetting) Inconsistent_Results->Methodological_Factors Compound_Factors Compound Factors (Stability, storage) Inconsistent_Results->Compound_Factors Characterize_Cells Characterize MET status of cells Biological_Factors->Characterize_Cells Standardize_Culture Standardize cell culture practices Biological_Factors->Standardize_Culture Optimize_Assay Optimize assay parameters Methodological_Factors->Optimize_Assay Use_Orthogonal_Assay Use an orthogonal assay method Methodological_Factors->Use_Orthogonal_Assay Fresh_Compound Prepare fresh this compound dilutions Compound_Factors->Fresh_Compound

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Improving the In Vivo Efficacy of GNE-203

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNE-203, a potent MET kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during in vivo experiments. Due to the limited publicly available in vivo data specifically for this compound, this guide also incorporates broader strategies for improving the efficacy of MET and other kinase inhibitors, which may be applicable.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a MET inhibitor. The HGF/MET signaling pathway is a critical driver in the development and progression of various cancers. Dysregulation of this pathway, through MET amplification, overexpression, or mutations, can lead to increased cell proliferation, survival, invasion, and metastasis. This compound is designed to bind to the MET kinase, inhibiting its activity and downstream signaling.

Q2: We are observing suboptimal tumor growth inhibition with this compound in our xenograft model. What are the potential causes?

A2: Suboptimal efficacy in vivo can stem from several factors. These can be broadly categorized as issues related to drug formulation and pharmacokinetics, or to the biological model and resistance mechanisms. Specific potential causes include:

  • Poor Bioavailability: The compound may have low solubility or permeability, leading to insufficient exposure at the tumor site.

  • Rapid Metabolism: this compound could be quickly cleared from circulation, preventing sustained therapeutic concentrations.

  • Drug Efflux: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of cancer cells and across biological barriers.[1][2][3][4]

  • Inappropriate Animal Model: The chosen xenograft model may not be sensitive to MET inhibition or may have intrinsic resistance mechanisms.

  • Acquired Resistance: Tumors may develop resistance to this compound over time through on-target mutations or activation of bypass signaling pathways.[5]

Q3: How can we improve the formulation of this compound for in vivo studies?

A3: For poorly soluble compounds like many kinase inhibitors, optimizing the formulation is crucial.[6] Consider the following strategies:

  • Co-solvent Systems: Using a mixture of biocompatible solvents can enhance solubility.

  • Surfactant-based Formulations: Micellar solutions can improve the dissolution and absorption of lipophilic drugs.

  • Lipid-based Formulations: These can enhance oral bioavailability.

  • Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous state can increase solubility.

  • Nanosizing: Reducing the particle size increases the surface area, which can lead to a faster dissolution rate.[6]

Q4: Is there a risk of P-glycoprotein (P-gp) mediated efflux with this compound?

A4: Many kinase inhibitors are substrates of P-gp, a key contributor to multidrug resistance.[2] If this compound is a P-gp substrate, it could be actively pumped out of tumor cells, reducing its intracellular concentration and efficacy. It is advisable to determine if this compound is a P-gp substrate in vitro before extensive in vivo studies.

Troubleshooting Guides

Problem 1: Low and Variable Tumor Exposure

Symptoms:

  • Inconsistent tumor growth inhibition between animals in the same treatment group.

  • Pharmacokinetic (PK) analysis reveals low plasma and tumor concentrations of this compound.

Possible Causes & Solutions:

Possible CauseRecommended Action
Poor aqueous solubility Re-formulate this compound using strategies outlined in FAQ 3. A table with example formulations for poorly soluble kinase inhibitors is provided below.[6]
Rapid systemic clearance Increase dosing frequency or consider a continuous delivery method (e.g., osmotic pumps).
First-pass metabolism (for oral dosing) Consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection.

Table 1: Example Formulations for Poorly Soluble Kinase Inhibitors

Formulation ComponentPurposeExample Vehicle
Co-solvents Increase solubility10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Cyclodextrins Form inclusion complexes to enhance solubility30% w/v Hydroxypropyl-β-cyclodextrin in water
Lipid-based Improve oral absorptionLabrasol, Gelucire 44/14
Nanosuspension Increase surface area for dissolutionWet-milling of the compound with stabilizers

This table provides general examples. The optimal formulation for this compound must be determined experimentally.

Problem 2: Initial Tumor Response Followed by Relapse (Acquired Resistance)

Symptoms:

  • Tumors initially regress or stabilize with this compound treatment but resume growth despite continued therapy.

Possible Causes & Solutions:

Possible CauseRecommended Action
On-target resistance (MET kinase domain mutations) Sequence the MET gene in resistant tumors to identify mutations. Consider combination therapy with a different class of MET inhibitor or other targeted agents.
Bypass pathway activation (e.g., EGFR, KRAS signaling) Perform pathway analysis (e.g., Western blot, RNA-seq) on resistant tumors to identify activated pathways.[5] Combine this compound with an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor).[7]
Upregulation of P-gp expression Assess P-gp expression in resistant tumors via immunohistochemistry or Western blot. Consider co-administration with a P-gp inhibitor (use with caution due to potential for increased systemic toxicity).[3][4]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID).[8]

  • Cancer cell line with known MET activation.

  • This compound formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Methodology:

  • Cell Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Animal Grouping: Randomize mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration: Administer this compound at the desired dose and schedule via the chosen route (e.g., oral gavage, IP, IV). Administer the vehicle control to the control group.

  • Tumor Measurement: Measure tumor volumes at regular intervals (e.g., twice weekly) throughout the study.

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the experiment.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology, resistance mechanism investigation).

Protocol 2: Assessment of P-glycoprotein Substrate Potential

This protocol describes an in vitro assay to determine if this compound is a substrate for the P-gp efflux pump.

Materials:

  • Cell lines with and without P-gp overexpression (e.g., parental and P-gp-overexpressing cancer cell lines).

  • This compound.

  • A known P-gp substrate (e.g., Calcein-AM) as a positive control.

  • A known P-gp inhibitor (e.g., Verapamil) as a control.

  • Cell viability reagent (e.g., MTT).

Methodology:

  • Cell Seeding: Seed both parental and P-gp overexpressing cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Determine the cell viability using a standard assay (e.g., MTT).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for this compound in both cell lines. A significantly higher IC50 in the P-gp overexpressing cells compared to the parental cells suggests that this compound is a P-gp substrate.

Visualizations

MET_Signaling_Pathway HGF HGF (Ligand) MET_receptor MET Receptor HGF->MET_receptor Binds and activates PI3K PI3K MET_receptor->PI3K Ras Ras MET_receptor->Ras STAT3 STAT3 MET_receptor->STAT3 GNE203 This compound GNE203->MET_receptor Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis STAT3->Invasion

Caption: Simplified HGF/MET signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Suboptimal In Vivo Efficacy of this compound check_pk Assess Pharmacokinetics (Plasma & Tumor Drug Levels) start->check_pk low_exposure Low/Variable Exposure check_pk->low_exposure No adequate_exposure Adequate Exposure check_pk->adequate_exposure Yes reformulate Optimize Formulation & Dosing Strategy low_exposure->reformulate check_resistance Investigate Resistance Mechanisms adequate_exposure->check_resistance reformulate->check_pk pgp Is this compound a P-gp Substrate? check_resistance->pgp Intrinsic bypass Analyze Bypass Signaling Pathways check_resistance->bypass Acquired combination Consider Combination Therapy pgp->combination bypass->combination

Caption: Troubleshooting workflow for addressing suboptimal in vivo efficacy of this compound.

References

Technical Support Center: GNE-203 Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing GNE-203, a potent c-Met inhibitor. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during in vitro studies, with a specific focus on cytotoxicity in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?

A1: this compound is a selective inhibitor of the c-Met receptor tyrosine kinase. While designed to target cancer cells with aberrant c-Met signaling, on-target toxicity in non-cancerous cells that also express c-Met is possible. The c-Met pathway plays a role in normal physiological processes such as cell proliferation, motility, and migration.[1] Therefore, inhibition of this pathway by this compound may lead to a reduction in cell viability in non-cancerous cell lines. The extent of cytotoxicity will likely depend on the specific cell line, its level of c-Met expression, and its dependence on the c-Met signaling pathway for survival and proliferation.

Q2: I am observing high levels of cytotoxicity in my non-cancerous control cell line. What are the potential causes and how can I troubleshoot this?

A2: High cytotoxicity in non-cancerous cell lines can be attributed to several factors:

  • On-target effects: The cell line may have a higher than expected dependence on the c-Met pathway for survival.

  • Off-target effects: this compound may be inhibiting other kinases or cellular targets essential for cell viability. A kinome scan can provide data on the broader selectivity of the inhibitor.

  • Experimental conditions: Suboptimal cell culture conditions, such as high cell density, nutrient depletion, or solvent toxicity (e.g., from DMSO), can exacerbate the cytotoxic effects of a compound.

Troubleshooting Steps:

  • Confirm c-Met Expression: Verify the expression level of c-Met in your non-cancerous cell line using techniques like Western blot or flow cytometry.

  • Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response study with a wide range of this compound concentrations and evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to determine the IC50 value and the optimal experimental window.

  • Solvent Control: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically below 0.5%).

  • Alternative Inhibitors: If available, compare the effects of this compound with other c-Met inhibitors with different chemical scaffolds to assess if the observed cytotoxicity is a class effect.

Q3: Are there any published cytotoxicity data for c-Met inhibitors in non-cancerous cell lines?

A3: While specific public data on this compound cytotoxicity in a wide range of non-cancerous cell lines is limited, studies on other c-Met inhibitors can provide valuable insights. For instance, the selective c-Met inhibitor PHA-665752 has been shown to have a cytotoxic effect on normal human fibroblasts.[2]

Quantitative Data Summary

Due to the limited availability of public data for this compound, the following table presents cytotoxicity data for the c-Met inhibitor PHA-665752 in a non-cancerous human fibroblast cell line as a representative example. Researchers should generate their own dose-response curves for this compound in their specific non-cancerous cell lines of interest.

CompoundCell LineAssay TypeIncubation TimeIC50 (µM)Reference
PHA-665752Normal FibroblastCCK-8Not Specified~7.9[2]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on non-cancerous cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected non-cancerous cell line

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: a. Subtract the absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

GNE_203_Experimental_Workflow Experimental Workflow: this compound Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Non-Cancerous Cell Line gne203_prep 2. Prepare this compound Serial Dilutions cell_seeding 3. Seed Cells in 96-well Plate treatment 4. Treat Cells with This compound cell_seeding->treatment incubation 5. Incubate for 24, 48, or 72h treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance 8. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 10. Generate Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: Workflow for assessing this compound cytotoxicity.

cMET_Signaling_Pathway Simplified c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 GNE203 This compound GNE203->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival STAT3->Migration

Caption: Overview of the c-Met signaling cascade.

References

Validation & Comparative

A Comparative Analysis of Crizotinib in MET-Amplified Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison between GNE-203 and crizotinib in MET-amplified models could not be conducted due to the absence of publicly available preclinical or clinical data for a MET inhibitor specifically designated as this compound. Extensive searches for "this compound" did not yield any relevant scientific literature or experimental data. It is possible that this compound is an internal development name, a misidentification, or a compound that has not been advanced into published studies.

This guide, therefore, focuses on the well-documented efficacy and mechanisms of crizotinib in MET-amplified cancer models, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Crizotinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Crizotinib is a potent, orally available small-molecule inhibitor of several tyrosine kinases, including MET, ALK, and ROS1.[1][2][3] Its anti-tumor activity in the context of MET amplification stems from its ability to bind to the ATP-binding pocket of the MET kinase domain, thereby inhibiting its phosphorylation and downstream signaling.[3]

Mechanism of Action in MET-Amplified Tumors

MET amplification leads to the overexpression and constitutive activation of the MET receptor tyrosine kinase. This aberrant signaling drives multiple oncogenic processes, including cell proliferation, survival, migration, and invasion. Crizotinib effectively abrogates these effects by blocking the MET signaling cascade.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET MET Receptor (Amplified) HGF->MET Binding & Dimerization pMET p-MET (Phosphorylated) MET->pMET Autophosphorylation Crizotinib Crizotinib Crizotinib->pMET Inhibition GAB1 GAB1 pMET->GAB1 GRB2 GRB2 pMET->GRB2 STAT3 STAT3 pMET->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis mTOR->Survival STAT3->Proliferation STAT3->Invasion Cell_Viability_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plates B Treat with varying concentrations of Crizotinib A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

References

A Comparative Guide to GNE-203 and Cabozantinib: An Unfolding Picture in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, a direct comparison of inhibitor efficacy is crucial for informed decision-making. This guide aims to provide a comprehensive comparison of two tyrosine kinase inhibitors: GNE-203 and the well-established cabozantinib. However, a significant disparity in publicly available data necessitates a nuanced approach to this comparison. While extensive experimental data is available for cabozantinib, allowing for a detailed analysis of its efficacy, this compound remains a less characterized compound in the public domain.

Introduction to the Inhibitors

This compound is identified as a MET inhibitor.[1][2] Its chemical name is rel-N-[4-[[3-[[(3R,4S)-1-Ethyl-3-fluoro-4-piperidinyl]amino]-1H-pyrazolo[3,4-b]pyridin-4-yl]oxy]-3-fluorophenyl]-2-(4-fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxamide dihydrochloride.[2] Beyond this structural information, there is a notable absence of publicly available preclinical and clinical data regarding its specific efficacy, such as IC50 values or in vivo anti-tumor activity.

Cabozantinib , on the other hand, is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI).[3][4] It is known to inhibit a range of kinases involved in tumor growth, angiogenesis, and metastasis, with primary targets including MET, VEGFR2, and RET.[3][4][5] Its multi-targeted nature is a key feature of its mechanism of action.

Quantitative Efficacy Data: A Tale of Two Compounds

A direct quantitative comparison of this compound and cabozantinib is currently hampered by the lack of available data for this compound. In contrast, extensive data for cabozantinib's inhibitory activity against various kinases has been published. The following table summarizes the biochemical IC50 values for cabozantinib against its key targets.

Target KinaseCabozantinib IC50 (nM)Reference
VEGFR20.035[3][4][5]
MET1.3[3][4][5]
RET5.2[4][5][6]
KIT4.6[3][4]
AXL7[3][4]
FLT311.3[3][4]
TIE214.3[3][4]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity in vitro. Lower values indicate greater potency.

Cellular assays have also demonstrated cabozantinib's potent inhibition of MET and VEGFR2 phosphorylation at nanomolar concentrations.[4] For instance, in E98NT glioblastoma cells, cabozantinib exhibited a dose-dependent inhibition of proliferation with an IC50 of 89 nM.[7] In esophageal squamous cell carcinoma (ESCC) cell lines, the IC50 values for cabozantinib were determined to be 4.61 μM in CE81T cells after 72 hours of treatment.[8]

Signaling Pathways and Mechanism of Action

The differing target profiles of this compound and cabozantinib suggest distinct, though potentially overlapping, mechanisms of action.

This compound: A Focused Approach

As a designated MET inhibitor, this compound is presumed to primarily target the MET signaling pathway. The MET receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. By inhibiting MET, this compound would theoretically block these oncogenic signals.

GNE203_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF MET Receptor MET Receptor HGF->MET Receptor Binds Downstream Signaling Downstream Signaling MET Receptor->Downstream Signaling Activates This compound This compound This compound->MET Receptor Inhibits Proliferation, Survival, Invasion Proliferation, Survival, Invasion Downstream Signaling->Proliferation, Survival, Invasion Promotes

Figure 1. Postulated signaling pathway of this compound as a MET inhibitor.
Cabozantinib: A Multi-Pronged Attack

Cabozantinib's broader target profile allows it to simultaneously disrupt multiple key signaling pathways implicated in cancer progression. Its potent inhibition of VEGFR2 blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] The concurrent inhibition of MET and AXL can overcome resistance mechanisms that arise from therapies targeting only the VEGF/VEGFR pathway.[4] Furthermore, its activity against RET makes it effective in cancers driven by RET fusions or mutations.[5][6][9]

Cabozantinib_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_outcomes Cellular Processes VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 HGF HGF MET MET HGF->MET GDNF GDNF RET RET GDNF->RET Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tumor Growth Tumor Growth MET->Tumor Growth Metastasis Metastasis MET->Metastasis RET->Tumor Growth AXL AXL AXL->Metastasis Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Cabozantinib->MET Cabozantinib->RET Cabozantinib->AXL

Figure 2. Multi-targeted signaling inhibition by cabozantinib.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating research findings. Due to the lack of published studies on this compound, specific experimental methodologies for this compound cannot be provided. Below are representative protocols for key assays used to characterize the efficacy of cabozantinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Recombinant human kinase domains (e.g., VEGFR2, MET, RET) are used.

  • The kinase reaction is initiated in a buffer containing ATP and a suitable substrate peptide.

  • The compound of interest (e.g., cabozantinib) is added at various concentrations.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with the compound at a range of concentrations for a specified duration (e.g., 72 hours).

  • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell Proliferation Assay Cell Proliferation Assay Cell Proliferation Assay->IC50 Determination Xenograft Model Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement

Figure 3. General experimental workflow for inhibitor characterization.

Conclusion: A Clear Leader and an Enigma

Based on the currently available public data, a direct and comprehensive efficacy comparison between this compound and cabozantinib is not feasible. Cabozantinib is a well-characterized multi-targeted TKI with a robust portfolio of preclinical and clinical data demonstrating its potent inhibitory activity against several key oncogenic drivers. Its ability to simultaneously block angiogenesis and tumor cell proliferation through the inhibition of VEGFR, MET, RET, and other kinases provides a strong rationale for its clinical utility in various cancers.

This compound, while identified as a MET inhibitor, remains an enigmatic entity in the scientific literature. Without access to experimental data on its potency, selectivity, and cellular effects, its potential efficacy relative to cabozantinib or other MET inhibitors cannot be objectively assessed. Researchers and drug developers interested in this compound will need to await the publication of detailed preclinical and clinical studies to understand its therapeutic potential.

References

GNE-203 selectivity profile against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Kinase Selectivity Profile of GNE-203

For researchers and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential on- and off-target effects. This guide provides a detailed comparison of the kinase selectivity profile of this compound, a potent inhibitor primarily targeting c-MET. Due to the limited publicly available direct kinome scan data for this compound, this guide draws upon information from related compounds and general principles of kinase inhibitor selectivity profiling to offer a comprehensive overview.

This compound: An Overview

This compound is a small molecule inhibitor of the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. While this compound is recognized for its potent c-MET inhibition, a thorough understanding of its interactions with other kinases is crucial for its application in research and potential clinical development.

Comparative Kinase Selectivity Profile

To illustrate a typical kinase selectivity profile, the table below presents hypothetical data for a c-MET inhibitor with a selectivity profile that could be anticipated for a compound like this compound, alongside comparative data for other known kinase inhibitors.

Table 1: Comparative Kinase Selectivity Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical)CrizotinibCabozantinib
c-MET <10 204
ALK>10002452
VEGFR2>5001130.035
AXL>100071.4
RON>500132.2
TIE-2>10001621.4
KIT>1000494.6
FLT3>100040012
RET>100084.6
ROS1>10001.71.9

Note: The data for this compound is hypothetical and for illustrative purposes. Data for Crizotinib and Cabozantinib are derived from publicly available sources and may vary depending on the assay conditions.

This table highlights that while a primary target like c-MET is strongly inhibited, off-target activities against other kinases can vary significantly between different inhibitors. A highly selective inhibitor would show potent inhibition of its intended target with minimal activity against other kinases.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A common and robust method is the KinomeScan™ platform, which utilizes a competition binding assay.

Experimental Workflow: KinomeScan™ Assay

G cluster_0 Assay Preparation cluster_1 Competition & Binding cluster_2 Quantification A Test Compound (this compound) D Incubation: Compound, Kinase, Ligand A->D B DNA-tagged Kinase B->D C Immobilized Ligand C->D E Binding Equilibrium D->E F Washing to remove unbound kinase E->F G Elution of bound kinase F->G H Quantification by qPCR G->H

Caption: Workflow of a competition binding assay for kinase selectivity profiling.

Detailed Methodology:

  • Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. An immobilized, active-site directed ligand is prepared on a solid support. The test compound (e.g., this compound) is serially diluted.

  • Competition and Binding: The test compound, a specific DNA-tagged kinase, and the immobilized ligand are incubated together to allow binding to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: Unbound components are washed away. The amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tags and measuring their concentration using quantitative PCR (qPCR). The amount of bound kinase is inversely proportional to the affinity of the test compound for that kinase. The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a vehicle control.

Signaling Pathway Context

This compound targets the c-MET receptor, which is a key component of the HGF/c-MET signaling pathway. This pathway plays a crucial role in cell proliferation, survival, and motility.

G HGF HGF c-MET c-MET HGF->c-MET PI3K PI3K c-MET->PI3K RAS RAS c-MET->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation\n& Survival This compound This compound This compound->c-MET

Caption: The HGF/c-MET signaling pathway and the point of inhibition by this compound.

A Comparative Guide to Cellular Validation of GNE-203-Mediated MET Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of GNE-203 with other commercially available MET inhibitors. It is intended for researchers, scientists, and professionals in drug development who are focused on validating the inhibition of the MET signaling pathway in cellular contexts. This document outlines key experimental protocols and presents comparative data to support the evaluation of G.

The MET receptor tyrosine kinase is a critical target in oncology research. Its aberrant activation, through mechanisms such as mutation, amplification, or overexpression, is a known driver in various cancers. This compound has been identified as an inhibitor of the MET signaling pathway. Accurate validation of its inhibitory effects in a cellular context is crucial for its development as a potential therapeutic agent.

MET Signaling Pathway

The MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, migration, and invasion. MET inhibitors, such as this compound, aim to block these oncogenic signals.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor GRB2 GRB2 MET->GRB2 Recruits PI3K PI3K MET->PI3K Activates STAT3 STAT3 MET->STAT3 HGF HGF HGF->MET Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration GNE_203 This compound GNE_203->MET Inhibits

Diagram 1: MET Signaling Pathway and Point of Inhibition.
Comparative Analysis of MET Inhibitors

The efficacy of small molecule inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While a specific IC50 value for this compound is not publicly available, the following table compares the reported IC50 values of several other well-characterized MET inhibitors.

InhibitorTypeTarget(s)MET IC50 (nM)
This compound MET InhibitorMETNot Publicly Available
Capmatinib Type Ib, ATP-competitiveMET0.13[1]
Tepotinib Type Ib, ATP-competitiveMET1.7 - 4[2][3]
Savolitinib Type Ib, selectiveMET3.7[4]
Cabozantinib Type II, Multi-kinaseMET, VEGFR2, RET, KIT, AXL, FLT3, TIE21.3[5][6]
Crizotinib Type Ia, Multi-kinaseMET, ALK, ROS111[7]

IC50 values can vary depending on the assay conditions and cell lines used.

Experimental Protocols for Validation

To validate the inhibitory effect of this compound on MET signaling and its downstream cellular consequences, a series of standard in vitro assays are required.

MET Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of MET receptor autophosphorylation, a critical step in its activation.

Objective: To determine the effect of this compound on the phosphorylation of MET at specific tyrosine residues (e.g., Tyr1234/1235).

Methodology:

  • Cell Culture and Treatment:

    • Plate MET-dependent cancer cells (e.g., MKN-45, EBC-1) and culture until they reach 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal receptor activation.

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-4 hours).

    • For ligand-dependent models, stimulate the cells with HGF for 15-30 minutes prior to lysis.

  • Lysate Preparation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]

    • Scrape the cells and collect the lysate.[8]

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[9]

    • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for phosphorylated MET (p-MET) overnight at 4°C.[8][10]

    • Wash the membrane with TBST to remove unbound primary antibody.[8]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8][10]

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]

  • Re-probing for Total MET and Loading Control:

    • To normalize the data, the membrane can be stripped and re-probed with an antibody for total MET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.[8]

Cell Viability Assay (MTT Assay)

This assay assesses the impact of MET inhibition on cell viability and proliferation.

Objective: To measure the cytotoxic or cytostatic effects of this compound on cancer cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and a vehicle control.

    • Incubate for a specified period, typically 24-72 hours.

  • MTT Reagent Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization of Formazan:

    • Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11][12]

    • The intensity of the color is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the drug concentration to determine the IC50 value for the cytotoxic effect.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial cellular validation of a MET inhibitor like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Validation Assays cluster_analysis Data Analysis A1 Select MET-dependent cell line A2 Culture cells to 70-80% confluency A1->A2 A3 Treat cells with serial dilutions of this compound A2->A3 B1 MET Phosphorylation Assay (Western Blot) A3->B1 B2 Cell Viability Assay (MTT Assay) A3->B2 C1 Quantify p-MET/Total MET ratio B1->C1 C2 Calculate % cell viability B2->C2 C3 Determine IC50 values C1->C3 C2->C3 Conclusion Conclusion C3->Conclusion

Diagram 2: Workflow for Validating MET Inhibition in Cells.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Profiles of LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the off-target kinase inhibition profiles of GNE-7915 and LRRK2-IN-1, two prominent research compounds targeting Leucine-Rich Repeat Kinase 2 (LRRK2), reveals distinct selectivity patterns. While GNE-203 was the initial focus of this guide, a lack of publicly available off-target data necessitated a shift to the structurally related and well-characterized compound, GNE-7915, for a robust comparative analysis against the widely used LRRK2 inhibitor, LRRK2-IN-1.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the off-target profiles of these two critical tool compounds. Understanding the selectivity of kinase inhibitors is paramount in preclinical research to ensure that observed phenotypes are attributable to the intended target and to anticipate potential off-target liabilities.

Comparative Analysis of Off-Target Kinase Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target interactions can lead to confounding experimental results and potential toxicities. The following tables summarize the available quantitative data on the off-target inhibition profiles of GNE-7915 and LRRK2-IN-1, primarily derived from KINOMEscan™ assays.

Table 1: Off-Target Profile of GNE-7915

Kinase Target% Probe Displacement @ 0.1 µMScreening Panel SizeReference
LRRK2>65%392[1]
TTK>65%392[1]
ALK>65%392[1]
10 kinases total>50%392[1]
TTK>50%187[2]

Table 2: Off-Target Profile of LRRK2-IN-1

Kinase TargetKd (µM)Selectivity Score (S10 @ 3 µM)Screening Panel SizeReference
LRRK2<30.029442[3]
12 other kinases<30.029442[3]
Kinase Target IC50 / EC50 (nM) Reference
DCLK245[4]
MAPK7160[3]
AURKB>1000[4]
CHEK2>1000[4]
MKNK2>1000[4]
MYLK>1000[4]
NUAK1>1000[4]
PLK1>1000[4]

Based on the available data, GNE-7915 demonstrates a high degree of selectivity. In a broad panel of 392 kinases, only a small number of kinases, including TTK and ALK, showed significant interaction at a concentration of 0.1 µM.[1] Similarly, in a separate screen of 187 kinases, TTK was the only off-target inhibited by more than 50%.[2]

LRRK2-IN-1 also exhibits a high degree of selectivity, with a selectivity score of 0.029 when screened at 3 µM against 442 kinases, indicating that it interacts with a small fraction of the kinome at this concentration.[3] However, it is important to note that LRRK2-IN-1 does show potent inhibition of a few other kinases, such as DCLK2 and MAPK7, in the nanomolar range.[3][4] For several other kinases, the IC50 values are greater than 1 µM, indicating weaker interactions.[4]

Experimental Protocols

The off-target kinase inhibition data presented in this guide was primarily generated using the KINOMEscan™ platform (DiscoverX). This is a widely used competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

KINOMEscan™ Assay Protocol

Principle: The KINOMEscan™ assay is an in vitro, ATP-independent, competition binding assay. It measures the ability of a test compound to displace a proprietary, active-site directed ligand from the kinase active site. The amount of kinase that remains bound to the immobilized ligand is quantified using a sensitive qPCR method.

Detailed Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Competition Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 0.1 µM or in a dose-response format). The reaction is allowed to reach equilibrium.

  • Washing: Unbound components are washed away, leaving the kinase-ligand complexes bound to the magnetic beads.

  • Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control (representing 100% binding). The results are typically expressed as "% Control" or "% Probe Displacement". For dose-response experiments, dissociation constants (Kd) or IC50 values can be calculated.

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow of the KINOMEscan™ assay.

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Kinase DNA-tagged Kinase Incubation Incubation & Competition Binding Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution qPCR qPCR Quantification Elution->qPCR Data Data Analysis (% Inhibition / Kd) qPCR->Data

KINOMEscan™ Assay Workflow

Signaling Pathway Context

LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, and its kinase activity is implicated in the pathogenesis of Parkinson's disease. The diagram below illustrates a simplified signaling pathway involving LRRK2, highlighting its kinase function which is the target of inhibitors like GNE-7915 and LRRK2-IN-1.

LRRK2_Signaling LRRK2_Inhibitor GNE-7915 / LRRK2-IN-1 LRRK2 LRRK2 Kinase LRRK2_Inhibitor->LRRK2 Inhibition Substrate Rab GTPases (e.g., Rab10) LRRK2->Substrate Phosphorylation pSubstrate Phosphorylated Rab GTPases Downstream Altered Vesicular Trafficking & Autophagy pSubstrate->Downstream

Simplified LRRK2 Signaling Pathway

References

A Head-to-Head Showdown: GNE-203 and Other MET Inhibitors in the Crosshairs

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, this guide provides a comprehensive comparison of MET tyrosine kinase inhibitors, with a special focus on the available data for GNE-203 and a detailed head-to-head analysis of the leading clinical-stage inhibitors: crizotinib, capmatinib, and savolitinib.

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation, through genetic alterations like MET exon 14 skipping mutations or gene amplification, drives tumorigenesis and metastasis in various cancers, most notably in non-small cell lung cancer (NSCLC). This has spurred the development of a class of targeted therapies known as MET inhibitors.

While this compound is identified as a MET inhibitor, publicly available data on its performance and direct comparisons with other agents are limited at this time. This guide, therefore, presents the available information on this compound and provides a thorough, data-driven comparison of three prominent MET inhibitors—crizotinib, capmatinib, and savolitinib—to serve as a valuable resource for the research community.

Biochemical Potency and Kinase Selectivity

The cornerstone of a successful targeted therapy lies in its potency against the intended target and its selectivity, which minimizes off-target effects. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

InhibitorMET IC50 (nM)Kinase Selectivity Profile
This compound Data not publicly availableData not publicly available
Crizotinib ~5Multi-kinase inhibitor (ALK, ROS1, RON)[1]
Capmatinib 0.8Highly selective for MET[2]
Savolitinib 5Selective for MET[3]

Note: IC50 values can vary depending on the specific assay conditions.

Crizotinib, a first-generation MET inhibitor, also potently inhibits other kinases like ALK and ROS1, making it a multi-kinase inhibitor.[1] In contrast, capmatinib and savolitinib are second-generation inhibitors designed for greater selectivity for MET.[2][3] This enhanced selectivity is anticipated to translate into a more favorable safety profile by reducing off-target toxicities.

Cellular Activity: Targeting MET-Driven Cancer Cells

The efficacy of a MET inhibitor is ultimately determined by its ability to inhibit MET signaling within cancer cells and thereby suppress their growth and survival.

InhibitorCell LineMET AlterationCellular IC50 (nM)
This compound Data not publicly availableData not publicly availableData not publicly available
Crizotinib Hs746TMET amplification18
Capmatinib Hs746TMET amplification4
Savolitinib Hs746TMET amplification7

Note: Cellular IC50 values are highly dependent on the cell line and assay conditions.

In cellular assays, the more selective MET inhibitors, capmatinib and savolitinib, often demonstrate potent activity in MET-dependent cancer cell lines.

In Vivo Efficacy: Performance in Preclinical Models

Preclinical animal models, particularly xenograft studies in mice, are crucial for evaluating the in vivo anti-tumor activity of drug candidates.

A retrospective clinical study in patients with MET-positive NSCLC provided a direct comparison of crizotinib and savolitinib. In patients with MET exon 14 skipping mutations, there was no significant difference in efficacy between the two drugs.[3][4] However, in patients with MET amplification, savolitinib demonstrated a better progression-free survival (PFS) benefit than crizotinib (median PFS = 7.1 months vs. 1.4 months).[3][4]

Another study comparing cabozantinib, crizotinib, and savolitinib in advanced papillary renal cell carcinoma found that cabozantinib significantly extended progression-free survival compared to sunitinib, while savolitinib and crizotinib did not show a significant improvement over sunitinib in this cancer type.[5][6]

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug, collectively known as pharmacokinetics, are critical determinants of its clinical utility.

InhibitorBioavailabilityTmax (hours)Half-life (hours)Metabolism
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Crizotinib ~43%2-442Primarily by CYP3A4/5
Capmatinib >70%1-26.5-
Savolitinib Data not publicly available~4~33Primarily by CYP3A4/5

Note: Pharmacokinetic parameters can vary between individuals.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of MET inhibitors.

Biochemical MET Kinase Activity Assay (Example)

This assay measures the ability of a compound to inhibit the enzymatic activity of the MET kinase in a cell-free system.

Materials:

  • Recombinant human MET kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (e.g., this compound, crizotinib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Add the MET kinase and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a set temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to detect the amount of ADP produced.[7]

  • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Cellular MET Phosphorylation Assay (Example)

This assay assesses the ability of a compound to inhibit MET autophosphorylation in a cellular context.

Materials:

  • MET-dependent cancer cell line (e.g., Hs746T)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies: anti-phospho-MET and anti-total-MET

  • ELISA or Western blot reagents

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test compounds for a specified time.

  • Lyse the cells to extract the proteins.

  • Quantify the levels of phosphorylated MET and total MET using an ELISA or Western blotting.

  • Determine the concentration-dependent inhibition of MET phosphorylation by the test compounds.[8]

In Vivo Tumor Xenograft Study (Example)

This study evaluates the anti-tumor efficacy of a MET inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • MET-driven cancer cell line (e.g., Hs746T)

  • Matrigel or other extracellular matrix

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Implant the cancer cells, often mixed with Matrigel, subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[9]

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).[9]

  • Measure the tumor volume at regular intervals using calipers.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).[10]

Visualizing the Landscape: Signaling Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binding & Dimerization GRB2 GRB2 MET->GRB2 Phosphorylation PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration GNE203 This compound & other MET Inhibitors GNE203->MET Inhibition

Caption: The MET signaling pathway and the point of intervention for MET inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay MET Kinase Assay Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Phospho_MET MET Phosphorylation Assay Selectivity_Panel->Phospho_MET Viability_Assay Cell Viability/ Proliferation Assay Phospho_MET->Viability_Assay Xenograft Tumor Xenograft Model Viability_Assay->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD

Caption: A typical workflow for the preclinical evaluation of MET inhibitors.

References

Confirming the On-Target Effects of MET Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The c-Met receptor tyrosine kinase, implicated in various cancers, is a key therapeutic target. Inhibitors of this pathway are crucial for disrupting tumor growth, proliferation, and metastasis. This guide summarizes key performance indicators for Crizotinib and Capmatinib, including their biochemical potency, cellular activity, kinase selectivity, and in vivo efficacy.

Data Presentation: A Comparative Analysis of MET Inhibitors

The following tables provide a structured overview of the on-target effects of Crizotinib and Capmatinib, facilitating a direct comparison of their performance metrics.

Biochemical Potency
Compound c-Met IC50 (nM)
Crizotinib11 nM[1]
Capmatinib0.13 nM[2][3]
Cellular Activity
Compound Cell Line Effect
CrizotinibNCI-H441 (lung carcinoma)Inhibition of HGF-stimulated migration (IC50 = 11 nM) and invasion (IC50 = 6.1 nM)[1]
Karpas299 or SU-DHL-1 (ALCL)Inhibition of NPM-ALK phosphorylation (IC50 = 24 nM)[1]
ALK-positive ALCL cellsInhibition of cell proliferation (IC50 = 30 nM) with G1-S phase arrest and apoptosis induction[1]
CapmatinibEBC-1 (MET-amplified lung cancer)Potent inhibition of proliferation[4]
Various MET-activated cancer modelsActive against models with MET amplification, overexpression, exon 14 skipping, or HGF-driven activation[4]
Kinase Selectivity
Compound Selectivity Profile
CrizotinibPotent inhibitor of c-Met and ALK[1]. Also inhibits ROS1[1].
CapmatinibHighly selective for MET over a large panel of other kinases[4][5].
In Vivo Efficacy
Compound Xenograft Model Effect
CrizotinibGTL-16 (gastric carcinoma)Tumor growth inhibition[6]
Caki-1 (renal cell)Tumor growth inhibition[6]
U87MG (glioblastoma)Tumor growth inhibition[6]
PC-3 (prostate)Tumor growth inhibition[6]
NCI-H441 (NSCLC)Tumor growth inhibition[6]
CapmatinibEBC-1 (MET-amplified lung cancer)Tumor regression when dosed at 10 mg/kg twice daily[4]
MET-amplified lung cancer PDX modelsAntitumor activity at 10 mg/kg twice daily[4]
U87-MG (glioblastoma)Dramatic in vivo response[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experiments commonly used to characterize MET inhibitors.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

  • Principle: A purified recombinant c-Met kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA, TR-FRET, or radiometric assays.

  • Procedure Outline:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the c-Met enzyme, a suitable substrate, and ATP.

    • Add the diluted test compound to the wells.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Stop the reaction and quantify the level of substrate phosphorylation.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

Cellular MET Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block c-Met autophosphorylation within a cellular context, a key step in the activation of the signaling pathway.

  • Principle: Cancer cells that overexpress c-Met are treated with the inhibitor. Cell lysates are then prepared and subjected to Western blot analysis using antibodies that specifically recognize the phosphorylated form of c-Met.

  • Procedure Outline:

    • Culture a c-Met-dependent cancer cell line (e.g., EBC-1).

    • Treat the cells with various concentrations of the inhibitor for a specified time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for phospho-MET.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the bands using a chemiluminescent substrate and imaging system.

    • Analyze the band intensity to determine the extent of phosphorylation inhibition.

Kinase Selectivity Profiling

To assess the specificity of an inhibitor, it is screened against a broad panel of other kinases.

  • Principle: The inhibitory activity of the compound is tested against a large number of purified kinases at a fixed concentration. This provides a profile of which kinases are inhibited and to what extent, revealing the selectivity of the compound.

  • Procedure Outline:

    • The test compound is assayed against a panel of hundreds of different kinases.

    • The percent inhibition for each kinase at a specific concentration (e.g., 1 µM) is determined.

    • The results are often visualized in a "kinome tree" format to illustrate the selectivity profile.

In Vivo Xenograft Tumor Growth Inhibition Study

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

  • Procedure Outline:

    • Inject a suspension of a c-Met-dependent cancer cell line (e.g., EBC-1) subcutaneously into immunodeficient mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into control (vehicle) and treatment groups.

    • Administer the inhibitor to the treatment group according to a defined dosing schedule.

    • Measure the tumor volume at regular intervals using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.

Mandatory Visualization

Signaling Pathway of c-Met Inhibition

MET_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET_Receptor c-Met Receptor HGF->MET_Receptor Binds to P_MET Phosphorylated c-Met MET_Receptor->P_MET Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_MET->Downstream_Signaling Activates Cellular_Effects Tumor Growth, Proliferation, Metastasis Downstream_Signaling->Cellular_Effects Promotes Inhibitor GNE-203 / Crizotinib / Capmatinib Inhibitor->P_MET Inhibits

Caption: Simplified signaling pathway of c-Met and its inhibition.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Start Implantation Tumor Cell Implantation Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment (Inhibitor vs. Vehicle) Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Measurement->Treatment Repeated Dosing Endpoint Endpoint Analysis (Tumor Weight, etc.) Measurement->Endpoint End Endpoint->End

Caption: General workflow for an in vivo xenograft tumor model study.

References

GNE-203: A Comparative Analysis of Potency Against Type I and Type II MET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, making it a key target for therapeutic intervention. Small molecule inhibitors of MET have been classified into distinct types based on their binding mode to the kinase domain. This guide provides a comparative overview of GNE-203's potential potency profile against well-characterized Type I and Type II MET inhibitors. While specific preclinical data for this compound is not extensively available in the public domain, this guide utilizes representative data to illustrate the comparative framework for evaluating such inhibitors.

Understanding MET Inhibitor Classes

MET inhibitors are primarily categorized based on their interaction with the activation loop (A-loop) of the kinase domain, specifically the DFG motif (Asp-Phe-Gly).

  • Type I Inhibitors: These compounds bind to the active "DFG-in" conformation of the MET kinase, where the A-loop is in a catalytically competent state. They are ATP-competitive and occupy the ATP-binding pocket. Type I inhibitors can be further subdivided into Type Ia and Type Ib based on their interaction with the solvent front residue G1163.

  • Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation, where the DFG motif is flipped. This binding mode often extends into a hydrophobic "back pocket" adjacent to the ATP-binding site, which can contribute to higher selectivity and longer residence times.

Potency Comparison: this compound in Context

Due to the limited public data on this compound, a direct, data-driven comparison is challenging. However, we can establish a framework for its evaluation by comparing its hypothetical potency against known Type I and Type II inhibitors. The following tables present representative biochemical and cellular potency data for established MET inhibitors, with a placeholder for a hypothetical potent inhibitor like this compound to illustrate where it might fit in the landscape.

Table 1: Biochemical Potency Against MET Kinase

InhibitorTypeTarget StateIC50 (nM)Ki (nM)
Hypothetical this compound - - <1 <1
CrizotinibType IaDFG-in54
CapmatinibType IbDFG-in0.13-
SavolitinibType IbDFG-in5-
CabozantinibType IIDFG-out41.3
MerestinibType IIDFG-out2-

IC50: Half-maximal inhibitory concentration; Ki: Inhibitor constant. Data is representative and compiled from various public sources.

Table 2: Cellular Potency in MET-Dependent Cancer Cell Lines

InhibitorCell Line (MET Alteration)AssayIC50 (nM)
Hypothetical this compound - - <10
CrizotinibMKN-45 (Amplification)Cell Viability8
CapmatinibHs746T (Amplification)Cell Viability1.3
SavolitinibEBC-1 (Amplification)Cell Viability10
CabozantinibSNU-5 (Amplification)Cell Viability8
MerestinibGTL-16 (Exon 14 Skipping)Cell Viability3

IC50 values in cellular assays can vary depending on the cell line and assay conditions.

MET Signaling Pathway and Inhibition

The binding of Hepatocyte Growth Factor (HGF) to the MET receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and motility. Both Type I and Type II inhibitors aim to block this initial phosphorylation event.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binding & Dimerization GRB2 GRB2 MET->GRB2 Phosphorylation PI3K PI3K MET->PI3K Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Type I / Type II MET Inhibitors Inhibitor->MET Inhibition

Figure 1: MET Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are representative protocols for key experiments.

Biochemical MET Kinase Inhibition Assay (Luminescence-Based)

This assay determines the in vitro potency of an inhibitor by quantifying the amount of ADP produced during the MET kinase enzymatic reaction.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - MET Kinase - Substrate (e.g., Poly-Glu,Tyr) - ATP - Inhibitor Dilutions Incubate Incubate MET Kinase, Substrate, ATP, and Inhibitor Reagents->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Add_ADP_Glo->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Plot_Data Plot % Inhibition vs. [Inhibitor] Measure_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Figure 2: Workflow for a Luminescence-Based Biochemical Kinase Assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable buffer. Prepare working solutions of recombinant human MET kinase, a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr)), and ATP.

  • Kinase Reaction: In a 384-well plate, add the inhibitor dilutions, followed by the MET kinase solution. Initiate the reaction by adding the substrate and ATP mixture. Incubate at 30°C for 60 minutes.

  • Signal Detection: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular MET Phosphorylation Assay (ELISA-Based)

This assay measures the ability of an inhibitor to block MET autophosphorylation in a cellular context.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_capture Lysis & Capture cluster_detection_analysis Detection & Analysis Seed_Cells Seed MET-dependent cancer cells in 96-well plate Starve_Cells Serum-starve cells Seed_Cells->Starve_Cells Treat_Inhibitor Treat with inhibitor dilutions Starve_Cells->Treat_Inhibitor Stimulate_HGF Stimulate with HGF (optional) Treat_Inhibitor->Stimulate_HGF Lyse_Cells Lyse cells Stimulate_HGF->Lyse_Cells Capture_MET Add lysate to anti-MET capture antibody-coated plate Lyse_Cells->Capture_MET Detect_pMET Add anti-phospho-MET detection antibody (HRP-conjugated) Capture_MET->Detect_pMET Add_Substrate Add TMB substrate Detect_pMET->Add_Substrate Measure_Absorbance Measure absorbance at 450 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Figure 3: Workflow for a Cellular MET Phosphorylation ELISA.

Methodology:

  • Cell Culture and Treatment: Seed a MET-dependent cancer cell line (e.g., MKN-45) in a 96-well plate. After adherence, serum-starve the cells. Pre-treat the cells with serial dilutions of the inhibitor for 1-2 hours. Stimulate MET phosphorylation with HGF for 15-30 minutes (for non-constitutively active models).

  • Cell Lysis and Capture: Lyse the cells and transfer the lysate to a microplate pre-coated with a capture antibody specific for total MET.

  • Detection: Add a detection antibody that specifically recognizes phosphorylated MET (e.g., anti-phospho-MET Y1234/1235), which is conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Generation and Measurement: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm.

  • Data Analysis: Normalize the phospho-MET signal to the total MET amount (if a separate total MET ELISA is performed). Calculate the IC50 value from the dose-response curve.

Conclusion

The classification of MET inhibitors into Type I and Type II provides a crucial framework for understanding their mechanism of action, potential for overcoming resistance, and overall therapeutic utility. While specific data for this compound remains limited in the public domain, the comparative analysis presented here, using representative data and established experimental protocols, offers a robust guide for its evaluation. A thorough characterization of this compound's binding kinetics, biochemical potency, cellular activity, and selectivity profile will be essential to fully understand its potential as a therapeutic agent.

The Synergistic Power of MET Inhibition: A Comparative Guide to Crizotinib Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of precision oncology, the strategic combination of targeted therapies is paramount to overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comprehensive evaluation of the synergistic effects of crizotinib, a potent MET tyrosine kinase inhibitor, when combined with other anticancer agents. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental findings, detailed protocols, and the underlying signaling pathways involved in these synergistic interactions.

The c-Met signaling pathway, when aberrantly activated, plays a crucial role in cell proliferation, survival, and invasion. While MET inhibitors like crizotinib have shown clinical benefit, their efficacy can be augmented when used in rational combinations. This guide delves into the preclinical and clinical evidence supporting the use of crizotinib in combination with other targeted therapies and chemotherapeutic agents.

Synergistic Combinations with Crizotinib

Experimental data from various studies have highlighted the enhanced antitumor effects of crizotinib when paired with inhibitors of other key oncogenic pathways. The following table summarizes the quantitative data from these studies, demonstrating the synergistic potential of crizotinib combinations in different cancer models.

Combination Agent Cancer Type Key Synergistic Effect Experimental Model Reference
EGFR Inhibitor (e.g., Erlotinib) Non-Small Cell Lung Cancer (NSCLC) with MET amplificationIncreased apoptosis and tumor growth inhibitionPatient-derived xenografts[1]
PI3K/mTOR Inhibitor Various solid tumorsEnhanced cell cycle arrest and apoptosisIn vitro cell lines
Chemotherapy (e.g., Pemetrexed) Malignant Pleural MesotheliomaIncreased DNA damage and cell deathIn vitro and in vivo models

Table 1: Summary of Quantitative Data on Crizotinib's Synergistic Effects. This table provides a snapshot of the enhanced efficacy observed when crizotinib is combined with other anticancer drugs in various cancer types.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are the protocols for key experiments commonly used to assess the synergistic effects of drug combinations.

Cell Viability and Synergy Analysis

The synergistic interaction between crizotinib and a combination agent is often quantified using the Chou-Talalay method, which calculates a Combination Index (CI).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of crizotinib, the combination drug, and their combination at a constant ratio.

  • Viability Assay: After a 72-hour incubation period, cell viability is assessed using an MTS or MTT assay.

  • Data Analysis: The dose-response curves for each drug and the combination are used to calculate the CI using software such as CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Western Blot Analysis for Signaling Pathway Modulation

To elucidate the molecular mechanisms underlying the observed synergy, Western blot analysis is employed to examine changes in key signaling proteins.

  • Protein Extraction: Cells are treated with the individual drugs and their combination for a specified time, followed by lysis to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against proteins in the MET, EGFR, and downstream signaling pathways (e.g., p-MET, p-EGFR, p-AKT, p-ERK), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

Understanding the interplay between different signaling pathways is essential for designing effective combination therapies. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a typical experimental workflow for evaluating drug synergy.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS EGFR EGFR EGFR->PI3K EGFR->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Crizotinib Crizotinib Crizotinib->MET Inhibits EGFR_inhibitor EGFR_inhibitor EGFR_inhibitor->EGFR Inhibits

Caption: Crizotinib and EGFR inhibitor signaling pathway.

Experimental_Workflow start Cancer Cell Lines treatment Treat with Crizotinib, Combination Drug, and Combo start->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability western Western Blot Analysis treatment->western synergy Synergy Analysis (CI Calculation) viability->synergy invivo In Vivo Xenograft Model synergy->invivo pathway Pathway Modulation Analysis western->pathway pathway->invivo tumor_growth Tumor Growth Inhibition invivo->tumor_growth end Evaluate Synergistic Efficacy tumor_growth->end

Caption: Experimental workflow for synergy evaluation.

The data and methodologies presented in this guide underscore the potential of crizotinib-based combination therapies to improve patient outcomes. Further research into novel synergistic partners and the mechanisms of resistance will continue to refine our approach to personalized cancer treatment.

References

Safety Operating Guide

Navigating the Safe Disposal of GNE-203: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as the innovative research itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of GNE-203, a Met inhibitor used in research settings. Adherence to these procedures is essential for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.

I. Chemical and Safety Overview

A foundational step in safe disposal is understanding the compound . This compound is a chemical compound with the following properties:

PropertyData
Chemical Name rel-N-[4-[[3-[[(3R,4S)-1-Ethyl-3-fluoro-4-piperidinyl]amino]-1Hpyrazolo[3,4-b]pyridin-4-yl]oxy]-3-fluorophenyl]-2-(4-fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxamide dihydrochloride[1]
CAS Number 949560-05-8[1][2]
Molecular Formula C30H29Cl2F3N8O3[1][2]
Molecular Weight 677.51 g/mol [1][2]
Primary Hazards While specific hazard data for this compound is not detailed in the provided search results, it is prudent to treat it as a potentially hazardous substance. As a Met inhibitor, it is biologically active.[1][2] Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed container for hazardous chemical waste.

II. Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound must be handled in accordance with institutional and local regulations for hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following minimum PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container designated for hazardous chemical waste.

    • For spills of solid material, carefully sweep to avoid creating dust and place it into the designated chemical waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound solutions with other incompatible waste streams.

3. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.

  • Store sealed waste containers in a designated, secure area, away from incompatible materials, until collection by your institution's EHS department.

4. Arranging for Disposal:

  • Contact your institution's EHS department or chemical safety officer to schedule a pickup for the hazardous waste.

  • Provide them with accurate information regarding the contents of the waste container.

III. Experimental Workflow for Waste Disposal

To ensure clarity and procedural adherence, the following workflow diagram illustrates the key steps for the proper disposal of this compound.

GNE203_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_management Waste Management cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Solid Waste Collection (Unused this compound, Spills) A->B Handle Waste C Liquid Waste Collection (this compound Solutions) A->C Handle Waste D Label Waste Container ('Hazardous Waste', 'this compound') B->D C->D E Store in Designated Secure Area D->E Properly Sealed F Contact Institutional EHS for Pickup E->F Schedule Pickup

This compound Disposal Workflow

This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these steps and consulting with your institutional safety experts, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

Personal protective equipment for handling GNE-203

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for GNE-203

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a Met inhibitor.[1] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. As no specific Safety Data Sheet (SDS) for this compound is readily available, the following recommendations are based on best practices for handling potent kinase inhibitors.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The primary routes of exposure include inhalation of powder, skin contact, and accidental ingestion.[2] Therefore, a robust PPE protocol is required.

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesUse chemotherapy-grade, powder-free nitrile gloves. The outer glove should extend over the gown sleeve. This provides an extra layer of protection, and the outer glove can be removed immediately if contaminated.[2][3]
Body Protection Disposable GownA solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated) is required to protect skin and clothing from contamination.[2]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles are necessary.[2] A full face shield should be worn over the goggles when handling the powder or solutions to protect against splashes and aerosolized particles.[2]
Respiratory Protection N95 Respirator (or higher)A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified containment system like a chemical fume hood or biological safety cabinet to prevent inhalation.[2]

Operational Plan for Safe Handling

A systematic approach is critical to minimize exposure risk when handling this compound.

Preparation and Weighing:

  • Containment: Conduct all handling of powdered this compound within a certified chemical fume hood or a biological safety cabinet.

  • Donning PPE: Before handling, ensure all necessary PPE is correctly donned.

  • Work Surface: Use a disposable absorbent bench protector to contain any potential spills.

  • Weighing: Use a dedicated and calibrated scale for weighing the compound.

Dissolving the Compound:

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Sonication: If sonication is required to aid dissolution, ensure the vial is securely capped.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste TypeExamplesDisposal ContainerDisposal Method
Solid Hazardous Waste Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[2]High-temperature incineration by a certified hazardous waste management company.[2]
Liquid Hazardous Waste Unused or expired stock solutions, contaminated solvents.Labeled, leak-proof hazardous liquid waste container.[2]Incineration by a certified hazardous waste management company.[2]
Sharps Hazardous Waste Needles and syringes used in in vivo studies.Puncture-proof, labeled sharps container designated for hazardous waste.[2]Autoclaving followed by incineration or as per institutional protocol.[2]

Spill Management:

  • Minor Spills (<500 mg or <50 mL):

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated.

    • For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep to avoid creating dust.

    • Collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.[4]

    • Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by water. Collect all cleaning materials as hazardous waste.[4]

  • Major Spills (>500 mg or >50 mL) or Spills with Personnel Exposure:

    • Immediately evacuate the area.

    • Contact your institution's emergency services.

    • If there is skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove any contaminated clothing.[4]

    • For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.[4]

Experimental Workflow and Signaling Pathway

This compound as a Met Inhibitor:

This compound functions as a Met inhibitor. The MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. The following diagram illustrates a simplified workflow for evaluating the effect of this compound on this pathway.

GNE203_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Expected Results prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with this compound prep_stock->treat_cells cell_culture Culture Met-Expressing Cancer Cells cell_culture->treat_cells control_cells Treat Cells with Vehicle Control cell_culture->control_cells western_blot Western Blot for p-Met, p-Akt, p-Erk treat_cells->western_blot cell_viability Cell Viability Assay (e.g., MTT) treat_cells->cell_viability control_cells->western_blot control_cells->cell_viability inhibition Inhibition of Met Phosphorylation western_blot->inhibition downstream_inhibition Reduced Downstream Signaling western_blot->downstream_inhibition decreased_viability Decreased Cell Viability cell_viability->decreased_viability Met_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses HGF HGF (Ligand) Met Met Receptor Tyrosine Kinase HGF->Met Binds and Activates PI3K_Akt PI3K/Akt Pathway Met->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Met->RAS_MAPK GNE203 This compound GNE203->Met Inhibits Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-203
Reactant of Route 2
GNE-203

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。